2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol
Description
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Properties
IUPAC Name |
2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCLGYWUHYNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589880 | |
| Record name | 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747354-44-5 | |
| Record name | 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry and drug development. The presence of the nitropyridine and piperazine scaffolds suggests potential biological activity, making a thorough understanding of its synthesis and properties crucial for researchers.[1][2] This document details a robust synthetic protocol, explores the underlying reaction mechanism, and outlines a suite of analytical techniques for comprehensive characterization. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Introduction: The Significance of the Piperazine and Nitropyridine Moieties
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of marketed drugs with diverse therapeutic applications, including antidepressant, antipsychotic, antihistamine, and anticancer agents.[1][3] Its unique structural and physicochemical properties, such as its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, contribute to its prevalence in drug design.[1]
Similarly, the nitropyridine moiety is a key building block in the synthesis of various biologically active compounds.[4] The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution and a valuable synthon for creating diverse molecular architectures.[5] The combination of these two pharmacophoric fragments in this compound results in a molecule with considerable potential for biological activity, warranting a detailed investigation of its chemical synthesis and characterization.[2]
Synthesis of this compound
The synthesis of the title compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental in the synthesis of many substituted aromatic compounds.
Underlying Principle: The SNAr Mechanism
The SNAr reaction is facilitated by the electronic properties of the starting materials. The pyridine ring in 2-chloro-5-nitropyridine is inherently electron-deficient, a characteristic that is significantly amplified by the strongly electron-withdrawing nitro group at the 5-position. This electronic pull creates a substantial partial positive charge on the carbon atom at the 2-position (C2), making it highly susceptible to attack by a nucleophile.[5]
The secondary amine of 1-piperazineethanol acts as the nucleophile, attacking the electrophilic C2 of the pyridine ring. This initial attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the final product.
Experimental Protocol
This protocol provides a generalized yet robust method for the synthesis of this compound.
Materials:
-
2-Chloro-5-nitropyridine
-
1-Piperazineethanol (N-(2-hydroxyethyl)piperazine)
-
Anhydrous solvent (e.g., Ethanol, Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Potassium carbonate (K2CO3))
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add 1-piperazineethanol (1.1 equivalents) to the solution.
-
Add the base (1.2-1.5 equivalents). The choice of base and solvent can influence the reaction rate and yield.
-
Heat the reaction mixture to reflux (for ethanol) or an elevated temperature (e.g., 100-140 °C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Work-up the crude product by partitioning between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Diagram of the Synthetic Workflow:
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Buy 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid [smolecule.com]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
Introduction
2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a nitro-substituted pyridine ring linked to a piperazine ethanol moiety, suggests potential applications as a scaffold in the design of novel therapeutic agents. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions—a key step in the synthesis of more complex molecules. The piperazine and ethanol components can contribute to the molecule's solubility, hydrogen bonding capacity, and overall pharmacokinetic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Given the limited availability of direct experimental data in peer-reviewed literature, this document combines fundamental chemical principles with data from closely related analogues to present a predictive profile. Furthermore, it outlines detailed, field-proven experimental protocols for the definitive characterization of this compound, offering a roadmap for researchers and drug development professionals.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-[4-(5-nitro-2-pyridinyl)piperazin-1-yl]ethanol | N/A |
| CAS Number | 747354-44-5 | [1] |
| Molecular Formula | C₁₁H₁₆N₄O₃ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Canonical SMILES | C1CN(CCN1CCO)C2=NC=C(C=C2)--INVALID-LINK--[O-] | N/A |
| InChI | InChI=1S/C11H16N4O3/c16-5-4-13-1-3-14(2-13)11-7-6-10(15(17)18)8-12-11/h6-8,16H,1-5H2 | N/A |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties based on computational models and data from structurally similar compounds. These values should be confirmed by experimental analysis.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | >150 °C | Based on similar aromatic piperazine derivatives. The presence of the nitro group and the potential for hydrogen bonding from the ethanol moiety would likely result in a relatively high melting point crystalline solid. |
| Boiling Point | >400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, with probable decomposition before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water and non-polar organic solvents. | The polar nitro and hydroxyl groups suggest some solubility in polar protic and aprotic solvents. The larger carbon scaffold would limit aqueous solubility. |
| pKa | Primary amine (piperazine): ~8.5-9.5; Pyridine nitrogen: ~1-2 | The piperazine nitrogen further from the electron-withdrawing pyridine ring is expected to be the most basic. The pyridine nitrogen's basicity is significantly reduced by the nitro group. |
| LogP | 0.5 - 1.5 | This predicted value suggests moderate lipophilicity, which is often a desirable trait for drug candidates. |
Experimental Determination of Physicochemical Properties
To provide definitive data, the following experimental protocols are recommended.
Determination of Melting Point
Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Methodology: Digital Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid heating ramp rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.
-
A second, slower ramp rate (1-2 °C/min) is then used with a fresh sample, starting from approximately 20 °C below the approximate melting point, to accurately determine the melting range.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Assessment
Principle: Solubility in various solvents is critical for formulation development and for designing appropriate conditions for biological assays and chemical reactions.
Methodology: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
An excess amount of the compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are filtered to remove undissolved solid.
-
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Principle: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration:
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
-
Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure and is essential for confirming the identity and purity of the compound.
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR):
-
Predicted Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the ethanol chain. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm), with the nitro group causing a significant downfield shift for adjacent protons. The piperazine and ethanol protons will appear in the upfield region (typically 2.5-4.0 ppm).
-
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity.
-
-
-
¹³C NMR (Carbon NMR):
-
Predicted Spectrum: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons of the pyridine ring will be in the 110-160 ppm range, while the aliphatic carbons of the piperazine and ethanol moieties will be in the 40-70 ppm range.
-
Experimental Protocol:
-
Use a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
-
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Expected Results:
-
Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 253.28.
-
Fragmentation: Fragmentation may involve cleavage of the ethanol side chain, the piperazine ring, or loss of the nitro group.
-
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
Acquire the spectrum in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to analyze the fragmentation pattern.
-
Principle: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Expected Characteristic Peaks:
-
O-H stretch (alcohol): A broad peak around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
N-O stretch (nitro group): Strong, sharp peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C=N and C=C stretch (pyridine ring): Peaks in the 1400-1600 cm⁻¹ region.
-
C-N stretch (piperazine): Peaks in the 1000-1250 cm⁻¹ region.
-
-
Experimental Protocol:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Synthetic Pathway
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction.
Figure 2: General synthetic scheme for this compound.
Synthetic Protocol:
-
To a solution of 2-chloro-5-nitropyridine in a suitable solvent such as dimethylformamide (DMF), add 1-(2-hydroxyethyl)piperazine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Conclusion
References
An In-depth Technical Guide to the Discovery and Initial Synthesis of Nitropyridinyl Piperazino Ethanol Compounds
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of nitropyridinyl piperazino ethanol compounds. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the medicinal chemistry rationale, synthetic strategies, and detailed experimental protocols. The guide emphasizes the causality behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Emergence of a Privileged Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its unique six-membered heterocyclic structure with two nitrogen atoms at opposing positions allows for diverse functionalization, leading to a broad spectrum of pharmacological activities.[3][4] When coupled with a nitropyridinyl moiety, the resulting scaffold gains significant potential for targeted biological interactions, particularly as enzyme inhibitors.[1][3][4] The further addition of an ethanol side chain can enhance solubility and provide an additional point for hydrogen bonding, crucial for optimizing drug-target interactions.[5]
This guide focuses on the discovery and synthesis of compounds featuring this nitropyridinyl piperazino ethanol core, a scaffold of growing interest in the development of novel therapeutic agents. The initial impetus for the synthesis of this class of compounds can be traced back to research efforts targeting metalloenzymes, such as urease, where the specific arrangement of nitrogen heterocycles and hydrogen bond donors/acceptors is critical for inhibitory activity.[1][3][6]
dot
Figure 1: Conceptual overview of the core components and their contribution to the therapeutic potential of nitropyridinyl piperazino ethanol compounds.
The Discovery Context: A Focus on Urease Inhibition
The discovery of nitropyridinyl piperazino ethanol compounds is rooted in the rational design of enzyme inhibitors. A prime example is the targeting of urease, a nickel-dependent enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[1][3] By catalyzing the hydrolysis of urea to ammonia, urease allows these pathogens to survive in the acidic environment of the stomach, leading to conditions like gastritis, peptic ulcers, and even gastric cancer.[1][3][6] Therefore, the inhibition of urease is a key therapeutic strategy.
Medicinal chemists observed that compounds containing both a pyridine and a piperazine moiety can act as effective urease inhibitors.[1][3][7] The nitropyridinyl group, in particular, with its electron-withdrawing nature, enhances the electrophilicity of the pyridine ring, facilitating strong interactions with the enzyme's active site.[1][3] The piperazine linker provides a versatile scaffold for introducing additional functionalities to optimize binding and pharmacokinetic properties.
The logical next step in this drug discovery cascade was the introduction of an ethanol side chain. This modification was hypothesized to:
-
Enhance Solubility: The hydroxyl group of the ethanol moiety can participate in hydrogen bonding with water, improving the overall solubility of the compound.
-
Introduce an Additional Binding Interaction: The hydroxyl group can also form a hydrogen bond with amino acid residues in the enzyme's active site, potentially increasing the compound's potency and selectivity.
This hypothesis-driven approach led to the initial synthesis and biological evaluation of nitropyridinyl piperazino ethanol compounds as potential urease inhibitors.
dot
Figure 2: Logical pathway illustrating the discovery of nitropyridinyl piperazino ethanol compounds as potential urease inhibitors.
Initial Synthesis Strategies
The synthesis of nitropyridinyl piperazino ethanol compounds can be approached through two primary convergent strategies, both of which rely on well-established and robust chemical transformations. The choice of strategy often depends on the availability of starting materials and the desired complexity of the final molecule.
Strategy A: Late-Stage Introduction of the Ethanol Moiety
This strategy involves the initial synthesis of the N-(nitropyridinyl)piperazine core, followed by the alkylation of the remaining secondary amine with an ethanol-containing electrophile. This approach is advantageous when a variety of ethanol derivatives are to be explored, as the common intermediate can be diversified in the final step.
Overall Synthetic Scheme (Strategy A):
dot
Figure 3: Synthetic workflow for Strategy A, featuring late-stage introduction of the ethanol moiety.
Strategy B: Early-Stage Introduction of the Ethanol Moiety
In this alternative approach, the ethanol side chain is first attached to the piperazine ring. The resulting 2-(piperazin-1-yl)ethanol is then reacted with a halonitropyridine in a nucleophilic aromatic substitution reaction. This strategy is beneficial when the nitropyridine starting material is more precious or when a library of different nitropyridines is to be explored with a common piperazino ethanol building block.
Overall Synthetic Scheme (Strategy B):
dot
Figure 4: Synthetic workflow for Strategy B, featuring early-stage introduction of the ethanol moiety.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis of a representative nitropyridinyl piperazino ethanol compound, specifically 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)ethanol.
Synthesis of Intermediate 1: 1-(3-Nitropyridin-2-yl)piperazine
This protocol follows Strategy A and utilizes a Boc-protecting group to ensure mono-substitution on the piperazine ring.
Step 1: Synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
-
Rationale: The use of N-Boc-piperazine is a standard and effective method to prevent di-substitution in nucleophilic aromatic substitution reactions.[8] The Boc group can be easily removed under acidic conditions without affecting other functional groups in the molecule.[2][9]
-
Protocol:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add N-Boc-piperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
-
Step 2: Deprotection to Yield 1-(3-Nitropyridin-2-yl)piperazine
-
Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and efficient reagent for Boc deprotection.[9] The reaction is typically clean and proceeds at room temperature.
-
Protocol:
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
-
Final Product Synthesis: 2-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)ethanol
Alkylation of 1-(3-Nitropyridin-2-yl)piperazine
-
Rationale: The final step involves the N-alkylation of the secondary amine of the piperazine ring with 2-chloroethanol.[10] A base is required to neutralize the HCl generated during the reaction.
-
Protocol:
-
To a solution of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq) in acetonitrile, add 2-chloroethanol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)ethanol.
-
Structure-Activity Relationship (SAR) Insights
Initial SAR studies on nitropyridinyl piperazine derivatives as urease inhibitors have revealed several key insights that guided the design of the ethanol-containing analogs.[1][3][7]
| Structural Feature | Observation | Rationale |
| Nitropyridinyl Moiety | Essential for potent inhibitory activity. The position of the nitro group influences potency. | The electron-withdrawing nitro group enhances the interaction with the enzyme's active site.[1][3] |
| Piperazine Linker | Provides a flexible yet constrained scaffold for orienting the pharmacophoric groups. | Allows for the introduction of various substituents to modulate physicochemical properties.[1][3] |
| Substituents on the Piperazine Nitrogen | The nature of the substituent significantly impacts activity. Hydrophilic groups are generally favored. | Can influence solubility, cell permeability, and introduce additional binding interactions.[1][3] |
The introduction of the ethanol moiety aligns with these SAR principles by adding a hydrophilic group capable of hydrogen bonding, which is often beneficial for enzyme inhibition.
Conclusion and Future Directions
The discovery and initial synthesis of nitropyridinyl piperazino ethanol compounds represent a logical progression in the field of medicinal chemistry, driven by the principles of rational drug design. The synthetic routes are well-established and offer flexibility for the creation of diverse analog libraries. The initial biological data, particularly in the context of urease inhibition, suggests that this scaffold holds significant promise for the development of novel therapeutic agents.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesis of a wider range of derivatives with variations in the substitution pattern on the pyridine ring and the length and nature of the alcohol side chain.
-
Broader Biological Screening: Evaluation of these compounds against other relevant biological targets, as the piperazine and nitropyridine moieties are known to interact with a variety of receptors and enzymes.
-
In-depth Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the drug-like properties of the most potent compounds.
This in-depth technical guide provides a solid foundation for researchers to embark on the exploration and optimization of this promising class of compounds.
References
- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs and derivatives of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol. This core scaffold, combining a nitropyridine, a piperazine, and an ethanolamine moiety, represents a promising starting point for the development of novel therapeutic agents. The insights and protocols detailed herein are designed to empower researchers in medicinal chemistry and drug discovery to explore this chemical space effectively.
Introduction: The Significance of the this compound Scaffold
The confluence of three key pharmacophores within the this compound structure underpins its therapeutic potential. The piperazine ring is a ubiquitous motif in medicinal chemistry, known to enhance aqueous solubility and bioavailability, and is a constituent of numerous FDA-approved drugs.[1] The pyridine ring, an electron-deficient aromatic system, is another privileged scaffold in drug design, often involved in crucial binding interactions with biological targets.[1] The presence of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the electronic properties of the pyridine ring and is known to be a key feature in various biologically active compounds, including those with antimicrobial and anticancer properties. Finally, the ethanolamine side chain can participate in hydrogen bonding and offers a potential site for further derivatization to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.
The strategic combination of these fragments suggests potential applications in oncology and infectious diseases, areas where piperazine and nitropyridine derivatives have shown considerable promise. This guide will delve into the synthetic methodologies to create a diverse library of analogs, the protocols to assess their biological activity, and the interpretation of data to guide further drug development efforts.
Synthetic Strategies for Analog and Derivative Generation
The synthesis of this compound and its derivatives primarily relies on the nucleophilic aromatic substitution (SNAr) reaction between an activated halopyridine and a suitably substituted piperazine.
Core Synthesis: Nucleophilic Aromatic Substitution
The foundational reaction involves the coupling of 2-chloro-5-nitropyridine with 1-(2-hydroxyethyl)piperazine. The electron-withdrawing nitro group at the 5-position of the pyridine ring activates the 2-position for nucleophilic attack by the secondary amine of the piperazine.
General Workflow for Core Synthesis:
References
A Technical Guide to the Biological Targets of Nitropyridinyl Piperazine Compounds
Foreword: The Strategic Value of the Nitropyridinyl Piperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic areas, earning the designation of "privileged scaffolds." The piperazine ring is, without question, one such structure, prized for its unique physicochemical properties, synthetic tractability, and conformational characteristics that allow it to interact with a wide array of biological targets.[1][2][3][4] When coupled with a nitropyridine moiety, the resulting scaffold gains specific electronic features that open new avenues for targeted drug design. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological macromolecules.[5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to provide an in-depth analysis of the established and potential biological targets of nitropyridinyl piperazine compounds. We will explore the causality behind experimental designs, present self-validating protocols for target identification and validation, and ground all mechanistic claims in authoritative, verifiable sources. Our objective is to equip you with the foundational knowledge and practical methodologies required to effectively leverage this versatile scaffold in your own drug discovery programs.
An Established Beachhead: Urease Inhibition
The most clearly delineated target for a specific class of nitropyridinyl piperazine compounds is the metalloenzyme urease. This provides an excellent case study for understanding the scaffold's potential and the methodologies used to validate its activity.
The Rationale for Targeting Urease
Urease, a nickel-dependent enzyme, is critical for the survival of various pathogens, most notably Helicobacter pylori.[6] By catalyzing the hydrolysis of urea into ammonia and carbamate, the enzyme elevates the local pH, allowing the bacterium to survive in the acidic environment of the stomach. This survival mechanism is directly linked to the pathogenesis of gastritis, peptic ulcers, and even gastric cancer. Therefore, inhibiting urease is a validated therapeutic strategy to combat such infections.[6]
Mechanistic Insights from 1-(3-Nitropyridin-2-yl)piperazine Derivatives
A recent study provides a blueprint for targeting urease with this scaffold.[6] Researchers synthesized a series of derivatives based on a 1-(3-nitropyridin-2-yl)piperazine core, which were then evaluated for their in vitro urease inhibitory activity.
Several key findings emerged:
-
Potent Inhibition: The lead compounds exhibited significantly greater potency than the standard urease inhibitor, thiourea.
-
Structure-Activity Relationship (SAR): The inhibitory activity was highly dependent on the nature of the substituent attached to the second nitrogen of the piperazine ring. This demonstrates that the core nitropyridinyl piperazine structure serves as an effective anchor, while modifications at the periphery are crucial for optimizing target engagement.
-
Favorable Interactions: In silico molecular docking studies showed that the most potent inhibitors formed favorable interactions within the urease active site, achieving lower binding energies than the precursor compound and the standard inhibitor.[6]
Quantitative Analysis of Urease Inhibition
The following table summarizes the inhibitory potency of key compounds from the study, illustrating their superiority over the standard inhibitor.
| Compound ID | Substituent on Piperazine | IC₅₀ (µM) |
| 5b | N-(4-chlorophenyl)acetamide | 2.0 ± 0.73 |
| 7e | N-(4-bromophenyl)propanamide | 2.24 ± 1.63 |
| 3 (Precursor) | -H | 3.90 ± 1.91 |
| Thiourea (Standard) | N/A | 23.2 ± 11.0 |
| Data sourced from Khan et al., 2024.[6] |
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol describes a robust, self-validating method for assessing the urease inhibitory activity of test compounds.
Principle: The assay quantifies the production of ammonia from urea, which is measured spectrophotometrically using the indophenol method. An inhibitor will reduce the rate of ammonia formation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Jack bean urease in phosphate buffer (pH 7.0).
-
Prepare a urea stock solution and solutions of phenol reagent (phenol and sodium nitroprusside) and alkali reagent (sodium hydroxide and sodium hypochlorite).
-
Dissolve test compounds and the standard inhibitor (thiourea) in a suitable solvent (e.g., DMSO) to make stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution. Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100.
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Workflow Visualization
Caption: Workflow for the in vitro urease inhibition assay.
Expanding the Target Landscape: Potential Enzyme Targets
While urease is a confirmed target, the broader nitrophenyl and pyridinyl piperazine structural classes have shown activity against other enzymes. This suggests that nitropyridinyl piperazine libraries could be fruitfully screened against these targets.
Tyrosinase
Rationale: Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibitors are of great interest in dermatology for treating hyperpigmentation disorders and in the food industry for preventing browning.
Supporting Evidence: A study on nitrophenyl piperazine derivatives identified potent tyrosinase inhibitors.[7] The structure-activity relationship revealed that incorporating heteroaromatic rings, such as indole, significantly enhanced inhibitory potency. Kinetic analysis of the most active compound showed a mixed-mode of inhibition. This provides a strong rationale for evaluating nitropyridinyl analogs, where the pyridine ring could offer unique interactions within the enzyme's active site.
Dipeptidyl Peptidase-IV (DPP-IV)
Rationale: DPP-IV is a crucial enzyme in glucose metabolism that inactivates incretin hormones. Inhibiting DPP-IV prolongs the action of these hormones, stimulating insulin secretion, making it a major target for type 2 diabetes treatment.[8]
Supporting Evidence: Piperazine derivatives have been successfully developed as DPP-IV inhibitors.[8] Docking studies from this research highlight the importance of hydrogen bonding with key residues in the enzyme's active site (e.g., Arg125, Tyr662). The nitrogen atoms of the nitropyridine and piperazine rings are well-positioned to act as hydrogen bond acceptors or donors, making the nitropyridinyl piperazine scaffold a promising starting point for novel DPP-IV inhibitor design.
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)
Rationale: PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the LDL receptor. Inhibiting PCSK9 function is a powerful strategy for lowering LDL cholesterol levels.
Supporting Evidence: A series of N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation.[9] While the mechanism is not direct enzyme inhibition, this finding implicates the pyridinylpiperazine core in modulating the levels of this important therapeutic target. This opens an alternative avenue of investigation for nitropyridinyl piperazine compounds beyond direct target binding, exploring effects on protein expression.
Probing the Central Nervous System: Potential GPCR Targets
Arylpiperazines are a cornerstone of neuropharmacology, with numerous approved drugs targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[10][11]
Adrenergic Receptors
Rationale: Adrenergic receptors, particularly the α₂ subtype, are involved in regulating neurotransmitter release and are targets for antihypertensive and CNS-active drugs.
Supporting Evidence: A study of 1-(2-pyridinyl)piperazine derivatives identified them as a class of potent and selective α₂-adrenoceptor antagonists.[12] The lead compound, 1-(3-fluoro-2-pyridinyl)piperazine, showed higher affinity for the α₂ site than the reference antagonists yohimbine and rauwolscine in radioligand binding assays. The substitution pattern on the pyridine ring was critical for both potency and selectivity. This strongly suggests that nitropyridinyl piperazine compounds could be potent modulators of adrenergic receptors, with the nitro group's position dictating the specific activity and selectivity profile.
Experimental Protocol: Radioligand Binding Assay
This protocol is the gold standard for determining a compound's affinity for a specific receptor subtype.
Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a high-affinity radiolabeled ligand for binding to a receptor in a membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptor (e.g., calf cerebral cortex for α₂-adrenoceptors) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, the radiolabeled ligand (e.g., [³H]clonidine), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled reference antagonist.
-
Incubate the mixture at a defined temperature for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The membranes containing the receptor-ligand complex are trapped on the filter.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
Workflow Visualization
Caption: General workflow for a competitive radioligand binding assay.
Monoamine Pathway Receptors (Serotonin & Dopamine)
The arylpiperazine motif is a dominant feature in drugs targeting serotonin (5-HT) and dopamine (D) receptors, forming the basis for many antipsychotic, antidepressant, and anxiolytic medications.[10][11] The electronic nature of the aromatic ring is a key determinant of receptor subtype selectivity and functional activity (agonist vs. antagonist). The introduction of a nitropyridine ring in place of the more common phenyl or chlorophenyl rings presents a compelling opportunity to create novel ligands with unique selectivity profiles for various 5-HT and dopamine receptor subtypes.
Future Directions and Advanced Target Deconvolution
The evidence strongly suggests that the nitropyridinyl piperazine scaffold is a versatile platform for generating compounds with diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.[3][13][14] The next frontier lies in moving from educated guesses to unbiased, systematic identification of novel targets.
Advanced Methodologies:
-
Affinity-Based Protein Profiling (ABPP): Synthesize a nitropyridinyl piperazine derivative with a reactive probe and a reporter tag. This chemical proteomic tool allows for the covalent labeling and subsequent identification (via mass spectrometry) of direct binding partners in a complex biological sample, providing an unbiased map of potential targets.
-
Phenotypic Screening: Screen a library of nitropyridinyl piperazine compounds in complex cell-based or organismal assays that recapitulate a disease state. For the most active "hits," subsequent target deconvolution experiments (using methods like ABPP, thermal proteome profiling, or genetic approaches) can be employed to identify the mechanism of action.
High-Level Drug Discovery Logic
Caption: A conceptual flowchart for drug discovery using the scaffold.
Conclusion
The nitropyridinyl piperazine scaffold represents a confluence of privileged structural elements, offering a rich platform for drug discovery. Grounded by a well-established role in urease inhibition, its potential extends significantly further. Evidence from structurally related compounds points toward promising, unexplored opportunities in targeting other key enzyme families (tyrosinase, DPP-IV) and a wide array of CNS-active GPCRs (adrenergic, serotonergic, dopaminergic). The synthetic accessibility of the core and the demonstrated impact of peripheral substitutions make this scaffold ideal for library synthesis and screening. By employing both traditional target-based assays and modern, unbiased techniques like chemical proteomics, researchers are well-equipped to unlock the full therapeutic potential of this versatile molecular framework.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid [smolecule.com]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neuroquantology.com [neuroquantology.com]
- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Methodological & Application
protocol for using 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol in cell culture
An In-Depth Guide to the In Vitro Application of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
Introduction: Unveiling the Potential of a Novel Bioactive Compound
The compound this compound is a synthetic molecule featuring two key heterocyclic moieties: a nitropyridine ring and a piperazine ring. While specific biological data for this exact structure is emerging, its constituent parts are well-represented in medicinal chemistry, suggesting a strong potential for significant bioactivity.
The piperazine ring is a common scaffold in drug development, known for its favorable pharmacokinetic properties and its presence in compounds with diverse therapeutic effects, including anticancer, anti-inflammatory, and psychoactive activities.[1][2][3] Piperazine derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[4][5]
The nitropyridine moiety is also a significant pharmacophore. Nitropyridines are versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[6][7][8] The nitro group, being strongly electron-withdrawing, can play a crucial role in molecular interactions and may be involved in redox-mediated cellular toxicity.
Given this structural pedigree, it is hypothesized that this compound may exhibit cytotoxic or antiproliferative properties. This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture setting. It is designed for researchers in drug discovery and cell biology, offering a systematic approach from initial solubility and dose-response studies to preliminary mechanistic investigations.
Hypothesized Mechanism of Action
The presence of the nitropyridine group suggests a potential for inducing cell death through mechanisms involving cellular stress pathways. The piperazine component, known for its role in compounds that inhibit cell proliferation, may contribute to this effect. A plausible hypothesis is that this compound induces cytotoxicity through the activation of programmed cell death, or apoptosis. This could be triggered by intracellular stress, leading to the activation of a caspase cascade and the eventual dismantling of the cell.
Caption: Hypothesized pathway for apoptosis induction.
I. Compound Handling and Preparation
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
Protocol for Stock Solution Preparation
The key to reproducible results is the accurate preparation of a high-concentration stock solution. DMSO is recommended as the initial solvent due to the likely hydrophobic nature of the compound.
-
Weighing: Accurately weigh out a small amount (e.g., 5-10 mg) of the compound powder.
-
Dissolution: Dissolve the compound in a calculated volume of DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Sterilization: While not always necessary if the DMSO is sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
II. Determining Cytotoxicity: The MTT Assay
The first step in characterizing a novel compound is to determine the concentration range over which it affects cell viability. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10][11]
Caption: General workflow for cytotoxicity assessment.[12][13]
Materials
-
Selected mammalian cell line(s)
-
96-well flat-bottom sterile tissue culture plates
-
Compound stock solution (from Section I)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Experimental Protocol (for Adherent Cells)
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from your stock solution. For a new compound, a wide range is recommended (e.g., from 100 µM to 0.1 µM using half-log dilutions).[14]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include appropriate controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions.
-
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Calculate Percent Viability:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
| Parameter | Description |
| Cell Line | Choice depends on research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer). |
| Seeding Density | Must be optimized to ensure cells are in logarithmic growth phase at the end of the assay. |
| Concentration Range | Start with a broad range (e.g., 0.01 µM to 100 µM) for initial screening.[16] |
| Incubation Time | Test multiple time points (24, 48, 72h) to understand the kinetics of the cytotoxic effect. |
III. Investigating the Mode of Cell Death: Apoptosis Assay
If the MTT assay reveals significant cytotoxicity, the next logical step is to determine if the cells are dying via apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose.[17][18]
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.
Caption: Principle of the Annexin V/PI apoptosis assay.
Materials
-
Cells cultured in 6-well plates
-
Compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀)
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
Experimental Protocol
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at selected concentrations (e.g., based on the IC₅₀ value) for the desired time (e.g., 24 or 48 hours). Include untreated and vehicle controls.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the collected medium and the trypsinized cells for each sample.
-
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis
The flow cytometry data will be displayed as a quadrant plot, from which the percentage of cells in each state can be quantified:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).
| Assay Control | Purpose | Expected Outcome |
| Unstained Cells | Set baseline fluorescence. | Population in the lower-left quadrant. |
| Annexin V only | Set compensation for FITC channel. | Shift along the x-axis. |
| PI only | Set compensation for PI channel. | Shift along the y-axis. |
| Positive Control | (e.g., Staurosporine) Ensure assay is working. | Increased populations in apoptotic quadrants. |
IV. Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| MTT Assay: High variability between replicate wells. | Inconsistent cell seeding; Edge effect in the 96-well plate; Compound precipitation. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate; Check compound solubility in media. |
| MTT Assay: Low absorbance in all wells, including controls. | Low cell number or poor cell health; MTT reagent has degraded. | Optimize seeding density; Use freshly prepared or properly stored MTT solution. |
| Apoptosis Assay: High background Annexin V staining in negative controls. | Cells were handled too harshly during harvesting, causing membrane damage. | Handle cells gently; Reduce trypsinization time; Keep cells on ice. |
| Apoptosis Assay: Most cells are PI positive. | Treatment time was too long or concentration was too high, causing widespread necrosis. | Reduce incubation time or test lower concentrations of the compound. |
V. References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (PMC)
-
Nitropyridines in the Synthesis of Bioactive Molecules. (PubMed Central - NIH)
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (Thermo Fisher Scientific)
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (Bio-Techne)
-
Annexin V staining assay protocol for apoptosis. (Abcam)
-
Protocol for Cell Viability Assays. (BroadPharm)
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (Creative Diagnostics)
-
Cytotoxicity MTT Assay Protocols and Methods. (Springer Nature Experiments)
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (CLYTE Technologies)
-
MTT assay protocol. (Abcam)
-
Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. (Benchchem)
-
Cell Viability Assays - Assay Guidance Manual. (NCBI Bookshelf)
-
Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (Benchchem)
-
Nitropyridines in the Synthesis of Bioactive Molecules. (ResearchGate)
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (ResearchGate)
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (Source not specified)
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (PMC)
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (NINGBO INNO PHARMCHEM CO.,LTD.)
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (PMC)
-
Concentration-dependent effects of five piperazine derivatives with... (ResearchGate)
-
(PDF) Cell Culture Drug Testing: A Comprehensive Overview. (ResearchGate)
-
"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (Sorger Lab)
-
Advanced Cell Culture Techniques for Cancer Drug Discovery. (MDPI)
-
Nitropyridines, Their Synthesis and Reactions. (ResearchGate)
-
Coumarin-piperazine derivatives as biologically active compounds. (PubMed Central)
-
What should be the concentration range of my drug to check its activity in cell lines?. (ResearchGate)
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (NIH)
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (Chemical Research in Toxicology)
-
How to choose concentration range of drug for cancer-cell proliferation assay?. (ResearchGate)
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (ScienceDirect)
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
in vivo administration methods for 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol in animal models
An Application Guide for the Preclinical In Vivo Administration of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
Authored by a Senior Application Scientist
Foreword: The successful in vivo evaluation of any novel chemical entity is fundamentally reliant on the meticulous planning and execution of its administration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for administering this compound in preclinical animal models. The compound, characterized by its nitropyridine and piperazine moieties, presents unique formulation and administration challenges that must be systematically addressed.[1] This guide emphasizes the scientific rationale behind protocol design, ensuring that experimental choices are deliberate, validated, and grounded in established pharmacological principles.
While specific in vivo studies for this exact molecule (MW: 252.27 g/mol , Formula: C₁₁H₁₆N₄O₃) are not extensively documented in public literature, the principles and protocols detailed herein are derived from extensive experience with structurally similar small molecules, particularly piperazine and pyrazine derivatives.[2][3]
Part 1: Foundational Strategy - The Path from Bench to In Vivo
The journey of a test compound into an animal model is not a single leap but a series of logical steps. The following workflow provides a strategic overview of the critical decision points that ensure data integrity and animal welfare.
Figure 1: Decision Workflow for In Vivo Administration. This diagram outlines the critical path from initial compound characterization and formulation to final in vivo administration and monitoring.
Part 2: Formulation - The Critical First Step
The bioavailability and, consequently, the efficacy and toxicity of this compound are entirely dependent on its formulation. The piperazine scaffold can improve aqueous solubility, but the nitropyridine group may increase lipophilicity, necessitating a careful choice of vehicle.[4]
Vehicle Selection
The primary goal is to achieve a homogenous and stable solution or suspension suitable for the chosen administration route.
Scientist's Note: Always include a "vehicle-only" control group in your studies. This is non-negotiable as it isolates the effects of the compound from any potential effects of the solvent system.[5]
| Vehicle System | Composition | Primary RoA | Advantages | Disadvantages & Mitigation |
| Aqueous Saline | 0.9% NaCl in WFI | IV, IP, SC, PO | Isotonic, minimal physiological disruption.[5] | Poor solubility for lipophilic compounds. Mitigation: Use for water-soluble salts of the compound if available. |
| Buffered Solutions | Phosphate-Buffered Saline (PBS), pH 7.4 | IV, IP, SC | Maintains physiological pH, preventing compound degradation and irritation.[5] | Limited solubilizing power for non-polar molecules. |
| Co-Solvent Systems | 5-10% DMSO, 10-40% PEG-400, qs with Saline/PBS | IV, IP, PO | Significantly enhances solubility for lipophilic compounds.[5] | DMSO can cause hemolysis (IV) and sterile inflammation (IP/SC) at high concentrations. Mitigation: Keep DMSO concentration below 10% for IV routes. |
| Suspensions | 0.5-1% Carboxymethyl-cellulose (CMC) or Tween 80 in water/saline | PO, IP, SC | Suitable for poorly soluble compounds that cannot be fully dissolved. | Non-uniform dosing if not properly homogenized. Not for IV use. Mitigation: Ensure continuous stirring during dose preparation and administration. |
| Oil-Based Vehicles | Corn oil, Sesame oil | PO, SC | Ideal for highly lipophilic compounds.[5] | Cannot be used for IV administration. May affect compound absorption rates. |
Protocol: Preparation of a Co-Solvent Formulation for IV/IP Administration
This protocol is a standard starting point for compounds with low aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG-400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add the compound to a sterile conical tube. Add the minimum required volume of DMSO to completely dissolve the powder. Vortex gently until a clear solution is achieved. This step is critical; ensure no particulates remain.
-
Adding Co-Solvent: Add the required volume of PEG-400 to the DMSO solution. Vortex to mix thoroughly. The solution may become slightly viscous.
-
Final Dilution: Slowly add the sterile saline to the mixture, vortexing between additions to prevent precipitation. Bring the solution to the final required volume.
-
Causality Note: Adding the aqueous component last and slowly is crucial. A rapid change in solvent polarity can cause the compound to crash out of the solution.
-
-
Quality Control: Visually inspect the final formulation for any signs of precipitation or immiscibility. If particulates are present, the formulation is not suitable for IV administration.
-
Administration: Use the formulation immediately. If storage is necessary, stability must be validated first.
Part 3: In Vivo Administration Protocols
The choice of administration route is dictated by the study's objective. For initial pharmacokinetic (PK) screening, intravenous administration is often used to determine fundamental parameters. For efficacy studies, the route should ideally mimic the intended clinical application (e.g., oral).[6]
Intravenous (IV) Injection - Tail Vein
This route ensures 100% bioavailability and provides a rapid onset of action. It is technically demanding and requires proper training and animal restraint.
Figure 2: Step-by-Step Workflow for Intravenous (IV) Injection. This illustrates the sequential process for accurate and safe tail vein administration in rodents.
Protocol:
-
Preparation: Load the dosing solution into an insulin or tuberculin syringe fitted with an appropriate needle (e.g., 27-30 gauge for mice). Expel all air bubbles.
-
Restraint & Vein Dilation: Place the animal in a suitable restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection: Clean the tail with 70% ethanol. Insert the needle, bevel up, into the vein at a shallow angle.
-
Execution: Inject the solution slowly and steadily.[7] If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
Completion: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent hematoma formation.
-
Monitoring: Return the animal to its cage and monitor closely for any immediate signs of distress or adverse reaction.
Intraperitoneal (IP) Injection
IP injection is a common route for preclinical studies, offering easier administration than IV and more rapid absorption than subcutaneous routes.
Protocol:
-
Restraint: Manually restrain the animal, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Site Identification: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle. Aspirate briefly to ensure no blood or urine is drawn (indicating vessel or bladder puncture).
-
Delivery: Inject the solution smoothly. Withdraw the needle and return the animal to its cage.
Oral (PO) Gavage
This method is used to deliver a precise dose directly into the stomach, simulating oral drug administration in humans.
Protocol:
-
Preparation: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the animal's mouth to the last rib to estimate the correct insertion depth.
-
Restraint: Firmly grasp the animal to prevent movement and ensure the head and body are aligned.
-
Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the palate towards the esophagus. The needle should pass with minimal resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.
-
Delivery: Once at the correct depth, deliver the dose smoothly.
-
Withdrawal: Remove the needle in a single, smooth motion and monitor the animal for any signs of respiratory distress.
Subcutaneous (SC) Injection
This route provides a slower, more sustained release of the compound compared to IV or IP routes.[8]
Protocol:
-
Site Selection: Choose a site with loose skin, typically the interscapular region (back of the neck).
-
Injection: Tent the skin to create a small pocket. Insert a 25-27 gauge needle into the base of the tent, parallel to the body.
-
Delivery: Aspirate to check for blood, then inject the solution, which will form a small bleb under the skin.
-
Completion: Withdraw the needle and gently massage the area to help disperse the solution.
Administration Parameters for Common Animal Models
| Parameter | Mouse (20-30 g) | Rat (200-300 g) |
| Oral (PO) Volume | 5-10 mL/kg (max 0.2-0.3 mL) | 5-10 mL/kg (max 2-3 mL) |
| IV Volume | 5 mL/kg (max 0.15 mL) | 5 mL/kg (max 1.5 mL) |
| IP Volume | 10 mL/kg (max 0.3 mL) | 10 mL/kg (max 3 mL) |
| SC Volume | 10 mL/kg (max 0.3 mL) | 5 mL/kg (max 1.5 mL) |
| IV Needle Gauge | 27-30 G | 25-27 G |
| IP/SC Needle Gauge | 25-27 G | 23-25 G |
Part 4: Dose Selection and Toxicity Assessment
Determining a safe and effective dose is paramount. A rushed dose selection can lead to misleading results or unnecessary animal toxicity.
1. Dose Range Finding:
-
Literature Review: Search for in vivo data on compounds with similar structures (e.g., other nitropyridine or piperazine-based agents) to establish a potential starting dose range.[9]
-
In Vitro to In Vivo Extrapolation: Use in vitro potency data (e.g., IC₅₀ or EC₅₀ values) as a rough guide. While not directly translatable, it can help prioritize dose ranges.
2. Maximum Tolerated Dose (MTD) Study:
-
Objective: To identify the highest dose that does not cause unacceptable toxicity or mortality. This is a critical first in vivo experiment.[9]
-
Protocol:
-
Select a starting dose (e.g., 5-10 mg/kg) based on preliminary data.
-
Administer the dose to a small group of animals (n=2-3).
-
Monitor animals closely for 7-14 days for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur) and mortality.
-
If no severe toxicity is observed, escalate the dose in a subsequent group of animals (e.g., using a modified Fibonacci sequence: 10, 20, 40, 80 mg/kg).
-
The MTD is defined as the dose level just below the one that causes severe toxicity or >10% mortality.
-
Trustworthiness and Self-Validation: Every protocol must be a self-validating system. For IV injections, successful administration is validated by the lack of a subcutaneous bleb and smooth injection. For all routes, diligent post-administration monitoring for signs of toxicity validates the safety of the chosen dose and vehicle. Animal models are crucial for understanding disease mechanisms and evaluating the efficacy and safety of new compounds before they can be considered for human trials.[10]
References
- 1. Buy 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid [smolecule.com]
- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosing & Administration | PLUVICTO [pluvicto-hcp.com]
- 8. BioMarin PALYNZIQ® | Dosing and Administration [hcp.biomarin.com]
- 9. benchchem.com [benchchem.com]
- 10. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of derivatives from 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol for SAR studies
Application Note & Protocol
Topic: Strategic Synthesis of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Value of the 2-Pyridinylpiperazine Scaffold
The piperazine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2][3][4] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms provide a rigid scaffold, improve aqueous solubility, and offer versatile handles for chemical modification, which can significantly enhance pharmacokinetic and pharmacodynamic profiles.[3] When coupled with a pyridine ring, the resulting pyridinylpiperazine moiety becomes a privileged scaffold found in drugs targeting a wide range of conditions, from central nervous system disorders to viral infections.[5][6][7]
This guide focuses on the strategic chemical modification of a specific, high-value starting material: This compound .[8] We will detail the synthesis of novel derivatives designed for structure-activity relationship (SAR) studies. The objective of SAR is to systematically alter a molecule's structure and observe the corresponding changes in biological activity, thereby building a robust understanding of the chemical features required for potency, selectivity, and desirable drug-like properties.[9][10]
This document moves beyond simple procedural lists to explain the causal logic behind experimental choices, providing field-proven protocols for synthesizing derivatives by modifying two key positions: the terminal hydroxyl group and the nitro group on the pyridine ring.
Logical Framework for SAR Derivatization
The design of a derivative library from the core scaffold is guided by a systematic exploration of its chemical space. The following diagram illustrates the logical approach to derivatization for SAR studies.
Caption: Logical workflow for SAR studies on the core scaffold.
Part 1: Synthesis of the Core Scaffold
The starting material is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the 2-position of the pyridine ring, making it susceptible to attack by the secondary amine of 1-(2-hydroxyethyl)piperazine.[7]
Caption: Synthesis of the core scaffold via SNAr.
Part 2: Derivatization of the Terminal Hydroxyl Group
The primary alcohol is an excellent handle for introducing diversity. O-alkylation and O-acylation are straightforward methods to modulate properties like lipophilicity, which can impact cell permeability and target engagement.
Protocol 1: O-Acylation (Ester Synthesis)
This protocol describes the synthesis of an acetate ester derivative, a common modification to mask a hydroxyl group or improve membrane permeability.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the core scaffold (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add TEA or DIPEA (1.5 eq) to the solution and stir for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add acetyl chloride (1.2 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[11]
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ester derivative.
Causality: The use of a non-nucleophilic base like TEA or DIPEA is crucial to deprotonate the hydroxyl group, increasing its nucleophilicity, while also neutralizing the acidic byproduct without competing in the reaction. Anhydrous conditions are necessary as acetyl chloride readily hydrolyzes in the presence of water.
Part 3: Bioisosteric Replacement of the Nitro Group
While essential for activating the pyridine ring for the initial SNAr reaction, the nitro group can be a metabolic liability and is sometimes considered an undesirable functional group in drug candidates.[12][13] Bioisosteric replacement—substituting the nitro group with a different functional group that has similar steric and electronic properties—is a key strategy to mitigate these risks while potentially retaining or improving biological activity.[14][15][16]
Strategy: Synthesis of a Trifluoromethyl (-CF₃) Analog
The trifluoromethyl group is an excellent bioisostere for the nitro group. It is strongly electron-withdrawing, metabolically stable, and can enhance lipophilicity and binding affinity.[12][13]
Protocol 2: Synthesis via Alternative Precursor
This approach involves using a different starting material for the initial SNAr reaction.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
1-(2-Hydroxyethyl)piperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend potassium carbonate (2.5 eq) in anhydrous MeCN.
-
Reactant Addition: Add 1-(2-hydroxyethyl)piperazine (1.1 eq) followed by 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C for MeCN) and stir vigorously. The higher temperature is often required as the trifluoromethyl group is slightly less activating for SNAr than the nitro group.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[17] Cool the mixture to room temperature.
-
Purification:
-
Filter off the inorganic salts and wash the filter cake with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM or ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the trifluoromethyl analog.
-
Data Presentation for SAR Analysis
For an effective SAR study, quantitative data from biological assays should be systematically tabulated. This allows for direct comparison of how structural modifications impact activity.
Table 1: Hypothetical SAR Data for Synthesized Derivatives
| Compound ID | R¹ (at Hydroxyl) | R² (at Pyridine-5) | IC₅₀ (nM) |
| Core | -H | -NO₂ | 150 |
| DEV-01 | -C(O)CH₃ | -NO₂ | 125 |
| DEV-02 | -C(O)Ph | -NO₂ | 250 |
| DEV-03 | -CH₃ | -NO₂ | 180 |
| DEV-04 | -H | -CF₃ | 160 |
| DEV-05 | -C(O)CH₃ | -CF₃ | 135 |
| DEV-06 | -H | -CN | 190 |
Interpretation:
-
Hydroxyl Modification: Small acyl groups like acetate (DEV-01) appear well-tolerated or slightly beneficial. Larger, bulkier groups like benzoyl (DEV-02) may be detrimental to activity, suggesting steric constraints in the binding pocket.
-
Nitro Replacement: The trifluoromethyl analog (DEV-04) retains comparable activity to the parent compound, confirming it as a viable bioisostere that may offer improved metabolic stability.[12] The cyano analog (DEV-06) shows a slight decrease in potency, indicating that while electron-withdrawing character is important, other factors like the geometry and hydrogen-bonding capacity of the group also play a role.
Conclusion
The this compound scaffold provides a rich platform for medicinal chemistry exploration. The protocols outlined in this guide offer robust and reproducible methods for synthesizing a diverse library of derivatives. By systematically modifying the terminal hydroxyl group and employing bioisosteric replacement strategies for the nitro moiety, researchers can effectively probe the structure-activity landscape. This logical, data-driven approach is fundamental to optimizing lead compounds and advancing the development of novel therapeutics.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR comparative studies on pyrimido[4,5-b][1,4] benzothiazine derivatives as 15-lipoxygenase inhibitors, using ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. ctppc.org [ctppc.org]
- 17. benchchem.com [benchchem.com]
Elucidating the Mechanism of Action of Pyrimidinyl Pyrazole Derivatives: A Guide for Researchers
Introduction: The Therapeutic Potential of Pyrimidinyl Pyrazole Derivatives
Pyrimidinyl pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] These compounds are recognized for their potential as anticancer, anti-inflammatory, antiviral, and antiprotozoal agents.[2][3][4] The therapeutic efficacy of these derivatives stems from their diverse mechanisms of action, which include the inhibition of critical cellular targets like tubulin and various protein kinases.[5] For researchers and drug development professionals, a thorough understanding of the molecular mechanisms underpinning the activity of these compounds is paramount for the rational design of more potent and selective therapeutic agents.
This comprehensive guide provides a detailed overview of the techniques and protocols employed to investigate the mechanism of action of pyrimidinyl pyrazole derivatives. It is designed to equip researchers with the knowledge to dissect the molecular interactions and cellular consequences of these promising compounds, thereby accelerating their journey from discovery to clinical application.
Part 1: Initial Assessment of Biological Activity
The first step in characterizing a novel pyrimidinyl pyrazole derivative is to ascertain its biological effect in a relevant cellular context. This typically involves assessing its impact on cell viability, proliferation, and other phenotypic changes.
Cell Viability and Cytotoxicity Assays
A fundamental experiment is to determine the concentration at which a compound exhibits a biological effect, often measured as cytotoxicity in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Materials:
-
Pyrimidinyl pyrazole derivative of interest
-
Relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimidinyl pyrazole derivative. Treat the cells with varying concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Assay | Principle | Endpoint | Typical Application |
| MTT Assay | Conversion of MTT to formazan by mitochondrial dehydrogenases | Colorimetric measurement of formazan | Assessment of cell viability and cytotoxicity |
| Trypan Blue Exclusion | Staining of non-viable cells with trypan blue | Microscopic counting of stained vs. unstained cells | Direct measurement of cell viability |
| LDH Release Assay | Measurement of lactate dehydrogenase released from damaged cells | Enzymatic assay measuring LDH activity | Assessment of membrane integrity and cytotoxicity |
Part 2: Target Identification and Validation
Once a biological activity is confirmed, the next crucial step is to identify the molecular target(s) of the pyrimidinyl pyrazole derivative. This is a critical phase that informs all subsequent mechanistic studies.
Affinity-Based Approaches
Affinity-based methods are powerful for identifying direct binding partners of a small molecule.[9]
Workflow for Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Protocol: Affinity-Based Pull-Down Assay
This protocol describes the use of a biotin-tagged pyrimidinyl pyrazole derivative to pull down its interacting proteins from a cell lysate.[9]
Materials:
-
Biotinylated pyrimidinyl pyrazole derivative
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cell line
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt or low pH buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Probe Immobilization: Incubate the biotinylated compound with streptavidin-coated beads to immobilize the probe.
-
Lysate Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize by staining. Excise protein bands of interest and identify them using mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.[10][11][12] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][12]
Principle of CETSA
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA
Materials:
-
Pyrimidinyl pyrazole derivative
-
Intact cells expressing the target protein
-
PBS
-
Lysis buffer with protease inhibitors
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat intact cells with the pyrimidinyl pyrazole derivative or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells to release soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Western Blotting: Analyze the supernatant for the presence of the soluble target protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Part 3: Biochemical Characterization of Target Interaction
Once a target is identified and validated, it is essential to characterize the binding interaction in a purified system. Biochemical assays provide quantitative data on binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]
Protocol: ITC for Kinase Inhibitor Binding
Materials:
-
Purified target protein (e.g., kinase domain)
-
Pyrimidinyl pyrazole derivative
-
ITC buffer (ensure buffer matching between protein and compound solutions)[14]
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare the protein and compound solutions in the same ITC buffer.
-
Instrument Setup: Thoroughly clean the ITC cell and syringe. Load the protein into the cell and the compound into the syringe.[14]
-
Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat data and fit it to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14][16]
| Thermodynamic Parameter | Interpretation |
| Binding Affinity (Kd) | The concentration of ligand at which half of the protein is bound. A lower Kd indicates higher affinity. |
| Stoichiometry (n) | The number of ligand molecules that bind to one protein molecule. |
| Enthalpy (ΔH) | The heat change upon binding, reflecting changes in hydrogen bonding and van der Waals interactions. |
| Entropy (ΔS) | The change in disorder upon binding, reflecting changes in conformational freedom and solvent reorganization. |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (kon) and dissociation (koff) rates.[17][18][19]
Protocol: SPR for Binding Kinetics
Materials:
-
Purified target protein
-
Pyrimidinyl pyrazole derivative
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).[18]
-
Compound Injection: Inject a series of concentrations of the pyrimidinyl pyrazole derivative over the immobilized protein surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Part 4: Elucidating the Cellular Mechanism of Action
Understanding how the interaction between the pyrimidinyl pyrazole derivative and its target translates into a cellular response is the ultimate goal. This involves investigating the downstream signaling pathways and cellular phenotypes.
Kinome Profiling
For derivatives that target kinases, kinome profiling provides a global view of their selectivity and their impact on the cellular kinome.[20][21][22]
Methods for Kinome Profiling
Caption: Overview of kinome profiling techniques.
Protocol: Multiplexed Inhibitor Bead (MIB) Kinome Profiling
This technique uses beads coated with multiple kinase inhibitors to capture and quantify active kinases from cell lysates.[21]
Materials:
-
Multiplexed inhibitor beads
-
Cell lysate
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Incubation: Incubate the cell lysate with the MIBs to allow for the capture of active kinases.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases.
-
Mass Spectrometry: Identify and quantify the eluted kinases using mass spectrometry. By comparing the kinase profiles of treated and untreated cells, one can identify the kinases whose activity is modulated by the compound.
Analysis of Downstream Signaling Pathways
Once the primary target is known, investigating the downstream signaling pathways is crucial to understand the full cellular impact of the compound.
Protocol: Western Blot Analysis of Phosphorylated Proteins
Western blotting with phospho-specific antibodies is a standard method to assess the activation state of signaling proteins.
Materials:
-
Cell lysate from treated and untreated cells
-
Phospho-specific primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt)
-
Total protein primary antibodies
-
Secondary antibodies (HRP-conjugated)
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrimidinyl pyrazole derivative and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein to confirm equal loading.
Part 5: In Vivo Evaluation
The final stage of mechanistic investigation involves translating the in vitro and cellular findings to a whole-organism level.
Animal Models of Disease
Testing the efficacy of pyrimidinyl pyrazole derivatives in relevant animal models of disease (e.g., xenograft models for cancer) is essential.[23]
Protocol: Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Pyrimidinyl pyrazole derivative formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the pyrimidinyl pyrazole derivative to the mice according to a predetermined dosing schedule. Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
The study of the mechanism of action of pyrimidinyl pyrazole derivatives is a multifaceted process that requires a combination of biochemical, cellular, and in vivo approaches. By systematically applying the techniques and protocols outlined in this guide, researchers can gain a deep understanding of how these promising compounds exert their biological effects, paving the way for the development of novel and effective therapies.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioradiations.com [bioradiations.com]
- 19. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 21. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol Concentration for Cell-Based Experiments
Welcome to the technical support center for the novel piperazine derivative, 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the concentration of this and similar small molecules in your cell-based experiments. Ensuring an optimal concentration is paramount for generating reproducible, reliable, and meaningful data.
This center is structured to anticipate your needs, from initial experimental design to troubleshooting unexpected results. We will delve into the causality behind our recommended protocols, grounding our advice in established scientific principles to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to help you start your experiments with confidence.
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a heterocyclic compound featuring a piperazine and a nitropyridine moiety. While specific data for this exact molecule is emerging, compounds with these structural motifs are of significant interest in medicinal chemistry. Piperazine derivatives are known to exhibit a wide range of pharmacological properties, including antiproliferative and antimicrobial activities.[1][2] The nitro group is a strong electron-withdrawing group that can be crucial for the biological activity of many compounds, including some with antimicrobial and antineoplastic effects.[3] Therefore, it is plausible that this compound may exhibit cytotoxic or antiproliferative effects, making concentration optimization a critical first step.
Q2: I have just received the compound. What is the first step?
A2: The first step is proper solubilization and storage. Most small molecules are soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Aliquot this stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Before use, visually inspect the thawed aliquot for any signs of precipitation.
Q3: What is a "vehicle control" and why is it essential?
A3: A vehicle control is a critical component of any cell-based assay involving a dissolved compound.[5][6] It consists of cells treated with the same volume of the solvent (the "vehicle," e.g., DMSO) used to dissolve your compound, but without the compound itself.[5][7] This control allows you to distinguish between the effects of your compound and any potential effects of the solvent.[5] Some solvents, like ethanol and DMSO, can independently affect cell proliferation and viability, even at low concentrations.[4][8] Therefore, the final concentration of the vehicle should be kept constant across all wells (including the compound-treated wells) and should typically not exceed 0.5%.[9]
Q4: What initial concentration range should I test for a novel compound like this?
A4: For a novel compound with unknown potency, it is best to start with a broad concentration range to identify the window of biological activity. A logarithmic or semi-logarithmic dilution series is highly recommended. A typical starting range could be from 100 µM down to 1 nM, using 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[10] This initial screen will help you pinpoint a more specific range for detailed dose-response analysis.[10]
Q5: How long should I expose my cells to the compound?
A5: The optimal incubation time is dependent on your cell line's doubling time and the specific biological question you are asking.[5][10] For cytotoxicity or antiproliferative assays, a common starting point is 24 to 72 hours. This duration often corresponds to one to three cell doubling times, allowing for observable effects on cell proliferation. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal endpoint for your specific assay.[5]
Core Experimental Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for the essential experiments required to optimize your compound's concentration. We also include a troubleshooting guide to address common issues you may encounter.
Determining the Therapeutic Window: Dose-Response and Cytotoxicity
The primary goal is to identify a concentration range where the compound elicits its desired biological effect without causing non-specific toxicity. This is often referred to as the "therapeutic window."
Workflow for Optimizing Compound Concentration
The overall workflow involves a preliminary range-finding experiment followed by a more detailed analysis to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Caption: Workflow for concentration optimization.
Protocol 1: Definitive IC50 Determination using a Metabolic Assay (MTT)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[11][12][13] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest in exponential growth phase
-
Complete culture medium
-
96-well, clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12][14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 540-570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure you are using healthy, viable cells from a low passage number.[15]
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal density ensures cells are in the exponential growth phase throughout the experiment.[10]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Based on your range-finding experiment, prepare a series of 8-12 concentrations of the compound using a 2-fold or 3-fold serial dilution.[10]
-
Carefully remove the medium from the wells and add 100 µL of medium containing the different compound concentrations.
-
Crucial Controls:
-
Vehicle Control: Medium with the same final DMSO concentration as the highest compound concentration.[5]
-
No-Treatment Control (Negative Control): Medium only.
-
Maximum Kill Control (Positive Control): Medium with a known cytotoxic agent (e.g., 1% Triton X-100) to lyse the cells.
-
Media-Only Control (Blank): Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation: Incubate the plate for your desired duration (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of the 12 mM MTT stock solution to each well.[16]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][16]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly by pipetting up and down.
-
Read the absorbance at 540 nm or 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only (blank) wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration that inhibits cell viability by 50%.[17][18]
-
Visualizing the Dose-Response Relationship
Caption: Idealized dose-response curve showing the IC50.
Protocol 2: Assessing Cytotoxicity with a Lactate Dehydrogenase (LDH) Assay
While metabolic assays like MTT are excellent for assessing cell proliferation and viability, they do not directly measure cell death. The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[19][20] This makes it a good complementary assay to confirm if the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often possible to perform an LDH assay on the supernatant from the same wells before adding the MTT reagent.
-
Sample Collection:
-
Carefully collect a small volume of the cell culture supernatant (e.g., 10-50 µL) from each well and transfer it to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
-
LDH Assay:
-
Perform the LDH assay according to the manufacturer's instructions of a commercial kit. This typically involves adding a reaction mixture that contains lactate, NAD+, and a tetrazolium salt.[19]
-
The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, generating NADH.[19] The NADH then reduces the tetrazolium salt to a colored formazan product.[19]
-
Incubate at room temperature for up to 30 minutes.[19]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[19]
-
-
Data Analysis:
-
Calculate cytotoxicity as a percentage relative to the positive (maximum kill) and negative (spontaneous release) controls.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors during serial dilutions; "Edge effect" in the microplate where outer wells evaporate more quickly. | Use a multichannel pipette for cell seeding and reagent addition; Prepare dilutions carefully; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[10] |
| No observable effect even at high concentrations | Compound is inactive in your cell line; Compound has poor cell permeability; Compound has degraded. | Confirm the compound's identity and purity; Test on a different, potentially more sensitive cell line; Check the compound's stability in culture medium.[21] |
| High cytotoxicity at all tested concentrations | The compound is highly potent; The initial concentration range was too high. | Shift your dilution series to a much lower concentration range (e.g., nanomolar or picomolar). |
| IC50 values are inconsistent between experiments | Variation in cell health or passage number; Inconsistent incubation times; Variation in reagent preparation. | Use cells at a consistent and low passage number[9]; Standardize all incubation times precisely[9]; Prepare fresh reagents for each experiment. |
| Vehicle control shows significant toxicity | DMSO concentration is too high; The cell line is particularly sensitive to the solvent. | Ensure the final DMSO concentration is <0.5% (ideally <0.1%)[9]; Test the toxicity of the vehicle alone at various concentrations to determine a safe level. |
References
- 1. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. reddit.com [reddit.com]
- 8. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Importance of IC50 Determination | Visikol [visikol.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. tribioscience.com [tribioscience.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Nitropyridinyl Piperazine Compounds
Welcome to the technical support center for the synthesis of nitropyridinyl piperazine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions effectively.
The synthesis of nitropyridinyl piperazines, typically via Nucleophilic Aromatic Substitution (SNAr), is a cornerstone reaction in the development of many pharmaceutical agents. However, it is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common pitfalls you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my reaction between a chloronitropyridine and piperazine. What are the most likely causes?
Low yield is a common issue that can often be traced back to a few key factors. The primary pathway for this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this reaction is highly dependent on the electronic properties of the nitropyridine ring.
Core Principle: The SNAr Mechanism The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex.[1] The strongly electron-withdrawing nitro group is essential for activating the pyridine ring towards attack by the nucleophilic piperazine. It does this by stabilizing the negative charge of the Meisenheimer complex through resonance.[2]
Here is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Q2: My main problem is the formation of a 1,4-disubstituted piperazine byproduct. How can I improve the selectivity for the mono-substituted product?
This is arguably the most common pitfall. Once the first nitrogen of piperazine has reacted, the second nitrogen is still nucleophilic and can react with another molecule of the chloronitropyridine.
Causality: The mono-substituted product can sometimes be even more reactive than piperazine itself, leading to the formation of the undesired disubstituted byproduct.
Strategies to Enhance Mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) is the most straightforward strategy. Statistically, this increases the probability that a chloronitropyridine molecule will collide with an unreacted piperazine rather than the mono-substituted product.[3]
-
Slow Addition of the Electrophile: Adding the chloronitropyridine to the reaction mixture slowly, especially at a controlled temperature, can help to maintain a low concentration of the electrophile, thus disfavoring the second substitution.[3]
-
Protecting Group Strategy: For syntheses where controlling stoichiometry is critical and excess piperazine is difficult to remove, using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective, albeit multi-step, approach. The Boc group can be removed later under acidic conditions.[3]
Caption: Competing pathways leading to mono- and di-substitution.
Q3: Does the position of the nitro group on the pyridine ring matter for the reaction's success?
Absolutely. The position of the nitro group is critical as it governs the activation of the pyridine ring towards nucleophilic attack. The reaction rate is primarily determined by the stability of the intermediate Meisenheimer complex.[2]
-
High Reactivity: When the nitro group is positioned ortho or para to the leaving group (e.g., chlorine), it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. This leads to a faster reaction rate.
-
Low Reactivity: A nitro group meta to the leaving group cannot directly participate in resonance stabilization of the negative charge on the carbon bearing the nucleophile.[2] Consequently, the activation is much weaker, and the reaction is often sluggish or fails completely.
Table 1: Relative Reactivity of Chloronitropyridine Isomers
| Chloronitropyridine Isomer | Nitro Group Position Relative to Chlorine | Expected Reactivity | Rationale |
| 2-Chloro-3-nitropyridine | ortho | High | Nitro group provides strong resonance stabilization. |
| 2-Chloro-5-nitropyridine | para | High | Nitro group provides strong resonance stabilization. |
| 4-Chloro-3-nitropyridine | ortho | High | Nitro group provides strong resonance stabilization. |
| 2-Chloro-4-nitropyridine | meta | Low | No direct resonance stabilization from the nitro group. |
| 3-Chloro-4-nitropyridine | ortho | High | Nitro group provides strong resonance stabilization. |
| 3-Chloro-5-nitropyridine | meta | Low | No direct resonance stabilization from the nitro group. |
Note: The inherent electron deficiency at the 2- and 4-positions of the pyridine ring also contributes to the overall reactivity.
Q4: I've observed some unexpected byproducts. Could the nitro group itself be reacting?
Yes, this is a less common but important pitfall. While the nitro group is generally stable under SNAr conditions, it can sometimes act as a leaving group, especially in highly electron-deficient systems or at elevated temperatures. For instance, in some polyfluorinated nitropyridines, nucleophilic attack can lead to the displacement of the nitro group.[4]
Another possibility, though less likely under standard SNAr conditions, is the partial reduction of the nitro group if reducing agents are present as impurities. Common reagents used for nitro group reduction, such as H₂/Pd/C or certain metals in acid (e.g., Fe, SnCl₂), would lead to the corresponding aminopyridine derivative.[5] If you suspect this is occurring, carefully re-evaluate all your reagents and reaction conditions for potential sources of reduction.
Troubleshooting Guide
Issue 1: Difficulty in Purifying the Final Product
Nitropyridinyl piperazine compounds are often highly polar and basic, which can make purification challenging.
-
Problem: Streaking on silica gel columns.
-
Cause: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silica gel.
-
Solution:
-
Add a basic modifier to your eluent, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This will saturate the acidic sites on the silica and improve the peak shape.
-
Switch to a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for basic compounds.[6]
-
For very polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) .[7]
-
-
-
Problem: Product is soluble in water, leading to poor extraction from the aqueous phase.
-
Cause: The protonated piperazine moiety can be highly water-soluble.
-
Solution:
-
Adjust the pH: Before extraction with an organic solvent, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) to a pH > 10 to ensure the piperazine is in its free base form.
-
Increase the ionic strength: Saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product in the aqueous phase (salting-out effect).
-
-
Issue 2: Complex or Uninterpretable NMR Spectrum
You've purified your compound, and it appears as a single spot on TLC, but the ¹H NMR spectrum shows more signals than expected or very broad peaks.
-
Cause: This may not be due to impurities. Substituted piperazines can exhibit complex dynamic behavior in solution, leading to the presence of multiple conformers that are slowly interconverting on the NMR timescale.[8] This can result from:
-
Slow ring inversion of the piperazine chair conformation.
-
Restricted rotation around the N-aryl bond.
-
-
Troubleshooting & Confirmation:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the complex signals coalesce into a simpler spectrum at higher temperatures, this is strong evidence for the presence of conformers.[8]
-
Use a different NMR solvent: The equilibrium between conformers can be solvent-dependent. Acquiring a spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) might change the appearance of the signals.[9]
-
Validated Experimental Protocols
Protocol 1: Synthesis of 1-(6-Nitropyridin-3-yl)piperazine
This protocol is adapted from a literature procedure and serves as a good starting point for SNAr on a pyridine ring activated by a para-nitro group.[10]
Materials:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
Piperazine (7.5 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of piperazine (7.5 eq) in DMSO, add 5-bromo-2-nitropyridine (1.0 eq).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to afford the title compound as a yellow solid.
Expected ¹H NMR Data (400 MHz, DMSO-d₆): δ 7.96 (d, 1H), 7.88 (d, 1H), 7.26 (dd, 1H), 3.64 (t, 4H), 3.32 (t, 4H).[10]
Caption: General workflow for the synthesis of 1-(6-nitropyridin-3-yl)piperazine.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Characterizing and Mitigating Off-Target Effects of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
Introduction
Welcome to the technical support center for 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential and mechanism of action of this novel small molecule. Given its structural motifs, including a nitro-pyridinyl and a piperazine group, this compound is predicted to exhibit kinase inhibitory activity. As with many kinase inhibitors, achieving high specificity is a significant challenge; off-target effects can lead to unexpected phenotypic outcomes, toxicity, and misinterpretation of experimental results.[1][2][3]
This document provides a comprehensive framework for identifying, understanding, and mitigating the off-target effects of this compound. Our approach is rooted in principles of robust scientific methodology, emphasizing proactive characterization and rigorous experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of a compound like this compound?
A1: While specific off-target effects must be empirically determined, kinase inhibitors frequently exhibit activity against multiple kinases due to the conserved nature of the ATP-binding pocket across the kinome.[1] Off-target effects can also arise from interactions with other proteins that have nucleotide-binding sites or unforeseen interactions with other cellular components.[2] For this compound, potential off-targets could include structurally related kinases or even non-kinase proteins. The nitroaromatic group might also be susceptible to metabolic reduction in the cellular environment, leading to reactive intermediates.[4]
Q2: How can I proactively assess the selectivity of this compound?
A2: A tiered approach is recommended. Start with a broad in vitro kinase screen against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). This will provide an initial "hit list" of potential off-targets. Follow up with dose-response assays for the most potent off-targets to determine their IC50 values. Cellular target engagement assays, such as NanoBRET™, can then be used to confirm that these off-target interactions occur within a living cell.[3]
Q3: My phenotypic data is inconsistent. Could off-target effects be the cause?
A3: Inconsistent phenotypic data can certainly be a result of off-target effects, but it's also crucial to rule out other common issues in cell-based assays.[5][6] These can include:
-
Cell health and passage number: Ensure your cells are healthy and within a consistent passage number range to avoid phenotypic drift.[7]
-
Assay artifacts: The compound itself may interfere with your assay readout. For example, it could be autofluorescent in a fluorescence-based assay or cause quenching.[8]
-
Experimental variability: Inconsistent cell seeding density, reagent concentrations, or incubation times can all contribute to variability.[7][9]
It is essential to run appropriate controls to distinguish between on-target and off-target driven phenotypes (see Troubleshooting Guide).
Q4: What is the significance of the nitro group in this compound?
A4: Nitroaromatic groups are present in a number of bioactive compounds and can have several roles.[4] They can be important for target binding through electrostatic interactions. However, they can also be bioreduced by cellular reductases to form reactive nitroso and hydroxylamine species, which can lead to cytotoxicity or covalent modification of proteins. This is a potential source of off-target effects that should be investigated.
Troubleshooting Guide
Issue 1: High background or false positives in fluorescence-based assays.
-
Potential Cause: Compound autofluorescence. Many aromatic compounds fluoresce, which can mask the true signal from your assay probe.[8]
-
Troubleshooting Steps:
-
Run a compound-only control: Prepare wells containing your compound at the highest concentration used in your experiment, but without the fluorescent probe or cells.
-
Measure fluorescence: Use the same instrument settings as your main experiment. A high signal indicates autofluorescence.
-
Mitigation Strategies:
-
Switch to a different detection modality, such as a luminescence or absorbance-based assay.[7]
-
If possible, use red-shifted fluorescent dyes, as compound autofluorescence is often more pronounced in the blue-green spectrum.[5]
-
Perform a background subtraction if the autofluorescence is moderate and consistent.
-
-
Issue 2: Observed phenotype does not correlate with on-target inhibition.
-
Potential Cause: The phenotype is driven by an off-target effect.
-
Troubleshooting Workflow:
Caption: Workflow for deconvoluting on-target vs. off-target phenotypes.
Issue 3: Unexpected cytotoxicity observed in cell-based assays.
-
Potential Cause: Cytotoxicity may be an on-target effect, an off-target effect, or a result of non-specific chemical reactivity (e.g., from the nitro group).
-
Troubleshooting Steps:
-
Determine the IC50 for the primary target and the CC50 (cytotoxic concentration 50%). A large window between these two values suggests that the cytotoxicity is not due to on-target inhibition.
-
Use an orthogonal cytotoxicity assay. For example, if you are using a metabolic assay (e.g., MTT), confirm the results with a membrane integrity assay (e.g., LDH release or propidium iodide staining).[8]
-
Test for metabolic activation. Incubate the compound with liver microsomes and then test the cytotoxicity of the resulting metabolites. This can help determine if a metabolite is responsible for the toxicity.
-
Synthesize an analog without the nitro group. If a non-nitro analog is significantly less toxic but retains on-target activity, this would point to the nitro group as a source of toxicity.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for an initial broad kinase screen.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation:
-
For a screening service like the Reaction Biology HotSpot™, follow their sample submission guidelines.
-
If performing in-house, prepare assay plates. A common screening concentration is 1 µM. Dilute the compound stock accordingly in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
Add the recombinant kinase to each well.
-
Add the substrate and ATP (often at or near the Km for each kinase) to initiate the reaction.[10]
-
Incubate for the recommended time at the appropriate temperature (e.g., 30°C).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
A common threshold for a "hit" is >50% inhibition.
-
| Parameter | Recommendation | Rationale |
| Screening Concentration | 1 µM | A standard concentration to identify potent off-targets without being overly sensitive. |
| ATP Concentration | At or near Km | Provides a more physiologically relevant measure of inhibition compared to very low ATP concentrations.[10] |
| Kinase Panel Size | >100 kinases | A larger panel provides a more comprehensive view of selectivity. |
| Control Compound | Staurosporine | A well-characterized, non-selective kinase inhibitor to serve as a positive control. |
Protocol 2: Orthogonal Cell Viability Assays
This protocol helps to confirm cytotoxicity and rule out assay-specific artifacts.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5][7]
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a DMSO-only control.
-
Perform Parallel Viability Assays:
-
Assay A (Metabolic Activity): Use a reagent like CellTiter-Glo® (luminescence) or MTT (absorbance). These measure metabolic activity, which is an indicator of cell viability.
-
Assay B (Membrane Integrity): Use a reagent like CellTox™ Green (fluorescence) or measure LDH release from the supernatant. These assays measure cell death by detecting compromised cell membranes.
-
-
Data Analysis:
-
Normalize the data to the DMSO control for each assay.
-
Plot the dose-response curves and calculate the CC50 for each method.
-
Concordant results across both assays provide high confidence that the observed effect is genuine cytotoxicity.
Caption: Workflow for orthogonal cytotoxicity testing.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and purification of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important intermediate. We provide field-proven insights, detailed protocols, and troubleshooting frameworks to enhance your experimental success, purity, and yield.
Introduction: The Synthesis Context and Its Challenges
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-5-nitropyridine with 1-piperazineethanol. While the reaction appears straightforward, the purification process is frequently hampered by the presence of structurally similar impurities, unreacted starting materials, and reaction byproducts. The high polarity of the product, conferred by the ethanol hydroxyl group and the piperazine nitrogens, alongside the nitro group, dictates specific purification strategies. This guide will address these challenges directly.
Section 1: Common Impurities and Their Origins
Effective purification begins with understanding the potential impurity profile. The primary impurities are often remnants of the synthetic process or products of side reactions. The presence of multiple reactive sites can lead to a variety of byproducts[1].
| Impurity Name | Source / Cause | Typical Analytical Signature (TLC/HPLC) | Purification Challenge |
| 1-Piperazineethanol | Unreacted starting material | Highly polar; may streak on silica TLC. Appears at a very low Rf value. | Water-soluble and highly polar, making it difficult to remove with standard non-polar organic washes. |
| 2-Chloro-5-nitropyridine | Unreacted starting material | Non-polar; high Rf value in ethyl acetate/hexane systems. | Easily removed from the polar product with non-polar solvents, but its presence indicates an incomplete reaction. |
| Bis-substituted Piperazine | Reaction of 2-chloro-5-nitropyridine with both nitrogens of piperazine (if used as starting material instead of 1-piperazineethanol). | Less polar than the desired product but more polar than the chloro-pyridine starting material. | Structurally similar to the product, making chromatographic separation challenging. |
| Degradation Products | Instability of the nitro-aromatic system under harsh basic or thermal conditions. | Multiple minor spots may appear on TLC, often with varying polarities. | Can complicate crystallization and may require advanced chromatographic techniques. |
| Residual Solvents | Solvents used in the reaction or workup (e.g., Ethanol, DMF, Acetonitrile). | Not visible by TLC/UV. Detected by 1H NMR or GC-MS. | Must be controlled to meet regulatory guidelines, such as those from the ICH[2]. |
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common issues encountered during purification in a direct question-and-answer format.
Q1: My crude product is a dark, sticky oil, not the expected solid. What happened and how can I purify it?
A1: This is a very common issue. The oily consistency is often due to the presence of unreacted 1-piperazineethanol, residual solvents like DMF or DMSO, or other polar impurities that act as crystallization inhibitors.
-
Causality: The high polarity and hydrogen-bonding capacity of these impurities disrupt the crystal lattice formation of your target compound.
-
Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash this organic layer multiple times with water, followed by a brine wash. This will remove the highly water-soluble 1-piperazineethanol and other salts.
-
Solvent Swap: After the wash, dry the organic layer over sodium sulfate, filter, and evaporate the solvent completely. Then, add a solvent in which your product is poorly soluble at room temperature (like diethyl ether or hexane) and triturate (swirl or stir vigorously). This can often crash out the product as a solid.
-
Chromatography: If trituration fails, the most reliable method is silica gel column chromatography. See the detailed protocol in Section 3.
-
Q2: My TLC shows a major product spot, but also a persistent spot with a slightly higher Rf. How do I separate them?
A2: This higher Rf spot is likely a less polar impurity, possibly a byproduct from a competitive reaction[1]. Given its proximity to your product spot, simple recrystallization may not be effective.
-
Causality: The structural similarity between the product and the byproduct leads to similar solubility and chromatographic behavior.
-
Troubleshooting Steps:
-
Optimize Chromatography: This is the ideal scenario for column chromatography. You will need to use a shallow elution gradient to improve resolution. Start with a less polar solvent system (e.g., 100% DCM) and slowly increase the polarity by adding methanol (e.g., 0.5% increments).
-
Recrystallization Solvent System: If you must use recrystallization, a multi-solvent system is your best option. Dissolve the crude material in a minimal amount of a "good" solvent (like hot ethanol or methanol) and then slowly add a "poor" solvent (an anti-solvent like water or hexane) until turbidity persists. Cooling this mixture slowly can selectively crystallize the desired compound[3].
-
Q3: I've purified my compound, but it retains a strong yellow color. How can I decolorize it?
A3: The yellow color is characteristic of the 5-nitro-2-pyridinyl chromophore and is expected. However, an intense or dark coloration can indicate trace, highly-colored impurities.
-
Causality: Aromatic nitro compounds are often colored. Minor impurities with extended conjugation can be intensely colored and persist even at low concentrations.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve your purified or semi-purified product in a suitable solvent (e.g., hot ethanol). Add a small amount (1-2% w/w) of activated charcoal and stir or heat at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.
-
Final Recrystallization: After charcoal treatment, proceed with recrystallization to obtain pure, pale-yellow crystals.
-
Q4: What is the best general-purpose method for purifying this compound at a multi-gram scale?
A4: For multi-gram scales, a combination of techniques is most efficient.
-
Recommended Workflow:
-
Acid-Base Extraction: Perform an initial workup by dissolving the crude reaction mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your product back into an organic solvent. This is a powerful technique for removing non-basic impurities.
-
Recrystallization: After the extractive workup and solvent removal, the material is often pure enough for recrystallization. Ethanol or an ethanol/water mixture is frequently a good choice for this class of compounds[3][4].
-
Section 3: In-Depth Purification Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is the most reliable for achieving high purity (>99%), especially when dealing with difficult-to-separate impurities[5][6].
Workflow for Column Chromatography Purification
Caption: Workflow for purification via column chromatography.
Step-by-Step Methodology:
-
Slurry Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a strong solvent like methanol or DCM.
-
Add 2-3 g of silica gel to this solution and mix thoroughly to form a paste.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This prevents the column from being overloaded with strong solvent.
-
-
Column Packing:
-
Select a column of appropriate size (for 1.0 g of crude, a 40-50 mm diameter column is suitable).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Begin elution with the starting solvent system. A common and effective gradient is from 100% DCM to a 9:1 DCM/Methanol mixture.
-
Increase the polarity of the eluent gradually. A step gradient might look like:
-
2 column volumes (CV) of 100% DCM
-
2 CV of 2% MeOH in DCM
-
2 CV of 4% MeOH in DCM
-
Continue increasing MeOH concentration by 2% until the product elutes.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for polar compounds. |
| Mobile Phase (Eluent) | Dichloromethane / Methanol (DCM/MeOH) | Excellent resolving power for this polarity range. |
| Gradient | 0% -> 10% MeOH | A gradual increase in the polar modifier (MeOH) is crucial to separate closely eluting impurities. |
| Detection | UV light (254 nm) and/or a potassium permanganate stain | The nitro-aromatic ring is UV active. The permanganate stain will visualize the alcohol group. |
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing minor impurities from a solid product, and it is highly scalable[7].
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a solvent that dissolves the compound when hot but not when cold. For this molecule, ethanol, isopropanol, or mixtures with water are good starting points[3].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Advanced Troubleshooting - A Decision-Making Framework
When initial purification attempts are unsuccessful, a logical framework can guide your next steps.
Troubleshooting Decision Tree for Purification
Caption: Decision tree for advanced troubleshooting.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Protocol Refinement for Reproducible Results with 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
Introduction
Welcome to the technical support center for 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure reproducible and reliable experimental outcomes. As a compound featuring a nitropyridinyl moiety linked to a piperazine core, its unique chemical characteristics necessitate careful consideration of experimental design and execution. This document provides a framework for identifying and resolving common challenges, from compound handling and stability to assay development and data interpretation. Our goal is to empower you with the knowledge to confidently integrate this molecule into your research workflows.
I. Compound Handling and Storage: The Foundation of Reproducibility
Proper handling and storage of this compound are paramount for obtaining consistent results. The presence of the nitro group and the piperazine ring can influence its stability and reactivity.
Frequently Asked Questions (FAQs): Compound Handling
-
Q1: How should I store this compound powder and stock solutions?
-
A1: For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions, typically prepared in a suitable solvent like anhydrous DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.[1] Phenyl piperazines, in particular, have shown analyte degradation with extended storage, making proper storage conditions crucial.[2]
-
-
Q2: What is the recommended solvent for preparing stock solutions?
-
A2: High-purity, anhydrous DMSO is a common solvent for preparing stock solutions of many small molecule inhibitors.[1] However, it is crucial to ensure the final concentration of DMSO in your experimental system is non-toxic to the cells, typically below 0.5%.[1][3] For aqueous buffers, assess the compound's solubility to avoid precipitation.
-
-
Q3: Are there any known stability issues with this compound?
-
A3: While specific stability data for this compound is not extensively published, compounds with nitroaromatic groups can be susceptible to reduction, and piperazine derivatives can be prone to oxidation or degradation, especially in aqueous solutions over time.[2][4] It is advisable to prepare fresh dilutions from a frozen stock for each experiment. Monitor for any color change in the solution, which could indicate degradation.[5]
-
II. Troubleshooting Experimental Assays: From Inactivity to Unexpected Cytotoxicity
This section addresses common issues encountered during in vitro and cell-based assays with this compound.
Troubleshooting Guide: Common Experimental Problems
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Biological Activity | Compound Instability/Degradation: The compound may have degraded due to improper storage or handling. | 1. Use a fresh aliquot of the compound. 2. Confirm the identity and purity of your compound stock via analytical methods like HPLC or LC-MS.[1] |
| Poor Solubility: The compound may have precipitated out of the assay buffer, leading to a lower effective concentration. | 1. Visually inspect for any precipitate in your working solutions. 2. Determine the compound's solubility in your specific assay medium. 3. Consider using a lower concentration or a different formulation if solubility is an issue.[1] | |
| Incorrect Assay Conditions: The experimental setup may not be optimal for detecting the compound's activity. | 1. Review the literature for established protocols for similar compounds. 2. Optimize incubation times, reagent concentrations, and cell densities.[1] | |
| Unexpected Cytotoxicity | Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity. | 1. Test the compound on a panel of different cell lines, including non-cancerous control cells, to assess cell-type specificity.[3] 2. Perform a literature search for known off-target effects of nitropyridinyl or piperazine-containing compounds. |
| Metabolic Activation: Cellular enzymes could be metabolizing the compound into a more toxic form. | 1. Consider co-incubation with broad-spectrum cytochrome P450 inhibitors to see if toxicity is reduced.[3] | |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | 1. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). 2. Always include a vehicle-only control in your experiments.[3] | |
| High Variability Between Replicates | Inconsistent Compound Concentration: This can arise from poor mixing, precipitation, or adsorption to plasticware. | 1. Ensure thorough mixing of stock solutions and dilutions. 2. Use low-adhesion plasticware if adsorption is suspected. |
| Cell Culture Inconsistency: Variations in cell passage number, confluency, or health can lead to variable responses. | 1. Maintain consistent cell culture practices. 2. Regularly check for mycoplasma contamination. |
III. Protocol Refinement for Key Applications
Given the limited specific data on this compound, the following protocols are generalized based on common practices for similar piperazine-containing small molecules in cell-based assays.
A. General Protocol for In Vitro Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This protocol provides a framework for assessing the effect of the compound on cell proliferation and viability.
Workflow for Cell Viability Assay
Caption: A generalized workflow for assessing cell viability using an MTT or XTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Reagent Incubation: Incubate the plate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Data Acquisition: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
B. Generalized Synthesis Protocol
The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. A general procedure, based on the synthesis of similar compounds, is outlined below.[6][7]
Synthetic Workflow
Caption: A plausible synthetic route for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-5-nitropyridine and 1-(2-hydroxyethyl)piperazine in a suitable solvent such as ethanol.[6]
-
Base Addition: Add a base, for example, potassium carbonate, to the mixture to act as a proton scavenger.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off any inorganic salts and wash the solid with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel to yield the final product.
IV. Mechanistic Considerations
The biological activity of this compound is likely influenced by its structural components.
-
The Nitro Group: The nitroaromatic moiety is a strong electron-withdrawing group and can be a key pharmacophore.[8][9] In some contexts, nitro groups can undergo bioreduction in cells to form reactive intermediates that may lead to cytotoxicity or other biological effects.[9] However, the nitro group can also be a site of metabolic inactivation.[10]
-
The Piperazine Ring: The piperazine core is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[11] It can also be involved in crucial interactions with biological targets. However, some piperazine derivatives have been associated with off-target effects, including cytotoxicity and hepatotoxicity.[12][13]
Potential Signaling Pathway Interactions
Due to the prevalence of piperazine and nitropyridine scaffolds in kinase inhibitors and other signaling modulators, it is plausible that this compound could interact with various intracellular signaling pathways. A hypothetical interaction is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. svedbergopen.com [svedbergopen.com]
- 11. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol
Prepared by the Senior Application Scientist Team
Section 1: Frequently Asked Questions (FAQs) - Initial Compound Handling & Experiment Planning
This section addresses preliminary questions researchers may have before beginning their experiments.
Q1: What is 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol and what are its basic properties? A1: this compound is a heterocyclic compound containing nitro-pyridine and piperazine moieties[1]. Such structures are common in medicinal chemistry and are explored for various biological activities[2]. The nitro group, in particular, can sometimes be associated with cytotoxic effects[3]. Its molecular weight is approximately 252.27 g/mol [1]. Understanding the structure is the first step in postulating potential mechanisms of action and off-target effects[4].
Q2: How should I prepare and store stock solutions of this compound? A2: Most non-polar organic compounds are initially dissolved in a solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution[5]. It is critical to minimize the final solvent concentration in your cell culture media, as the solvent itself can be toxic.
-
Recommendation: Prepare a 10 mM or 50 mM stock solution in 100% DMSO. Aliquot this stock into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound[4]. Store these aliquots at -20°C or -80°C, protected from light.
-
Critical Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental wells. This ensures that any observed cytotoxicity is due to the compound and not the solvent[5][6].
| Parameter | Recommendation | Rationale |
| Solvent | 100% DMSO (High Purity) | Broad solubility for many organic compounds. |
| Stock Concentration | 10-50 mM | Allows for significant dilution to minimize final solvent concentration. |
| Final Solvent Conc. | < 0.5% , ideally ≤ 0.1% | High concentrations of DMSO are cytotoxic to most cell lines[6]. |
| Storage | -20°C or -80°C, in aliquots | Prevents compound degradation from freeze-thaw cycles[4]. |
Q3: I'm seeing high cytotoxicity even at low concentrations. What are the first things I should check? A3: Unexpectedly high cytotoxicity can stem from several factors. Before delving into complex mechanistic studies, verify the fundamentals:
-
Compound Concentration: Double-check all calculations for your stock solution and serial dilutions. A simple decimal error is a common source of unexpected results.
-
Cell Health & Density: Ensure you are using healthy, log-phase cells. Over-confluent or high-passage-number cells can be stressed and more susceptible to toxic insults[7][8]. Similarly, very low cell density can make cells more vulnerable.
-
Vehicle Control: Confirm that your vehicle control (e.g., 0.1% DMSO) shows high viability. If not, the solvent concentration is too high, or the solvent itself is contaminated.
-
Compound Stability & Precipitation: Visually inspect your treatment media under a microscope. If the compound is precipitating out of solution, cells are not being exposed to a consistent dose, and the precipitate itself can cause physical stress[6]. If you see precipitation, you may need to lower the concentration or assess the compound's solubility in your specific culture medium.
Section 2: A Systematic Workflow for Characterizing Cytotoxicity
A structured approach is essential to move from observing cell death to understanding its underlying cause. This workflow guides the researcher through a logical sequence of experiments.
Caption: A systematic workflow for assessing compound-induced cytotoxicity.
Section 3: Troubleshooting Guide for Common Assay Problems
This section provides solutions to specific issues you may encounter during your cytotoxicity assays.
Q4: My absorbance readings in my MTT assay are very low across the entire plate, including my untreated controls. A4: Low signal suggests a systemic issue with either the cells or the assay reagents.
-
Possible Cause 1: Cell Seeding Density is too low. If not enough cells are present, the metabolic activity will be insufficient to generate a strong formazan signal[9].
-
Solution: Perform a cell titration experiment. Plate a range of cell densities (e.g., from 2,000 to 50,000 cells/well) and perform an MTT assay on untreated cells to find a density that gives a robust signal (e.g., an absorbance reading of ~1.0-1.5) within their logarithmic growth phase[6].
-
-
Possible Cause 2: Incomplete Solubilization of Formazan Crystals. The purple formazan product is insoluble and must be fully dissolved to be read by the plate reader[10][11].
-
Possible Cause 3: Reagent Issues. The MTT reagent itself can degrade, or the wrong wavelength might be used for reading.
Q5: I am seeing high variability between my replicate wells for the same condition. A5: High variability invalidates results and typically points to inconsistencies in technique.
-
Possible Cause 1: Inconsistent Cell Plating. If cells are not evenly distributed, different wells will start with different numbers of cells.
-
Solution: Ensure you have a single-cell suspension before plating. Gently and consistently resuspend your cell stock between pipetting each row or column to prevent cells from settling[14]. Avoid using the outer wells of the 96-well plate, which are prone to the "edge effect" (evaporation), or fill them with sterile PBS to create a humidity barrier[15].
-
-
Possible Cause 2: Pipetting Errors. Small volume errors during serial dilutions or reagent addition can lead to large final concentration differences.
-
Solution: Use calibrated pipettes and proper pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and ensure proper mixing.
-
-
Possible Cause 3: Compound Precipitation. As mentioned in Q3, if your compound is not fully soluble at the tested concentration, you will have a heterogeneous mixture, not a solution, leading to inconsistent dosing[6].
-
Solution: Re-evaluate the compound's solubility limit in your culture medium. If needed, prepare a lower top concentration for your dose-response curve.
-
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
Section 4: Distinguishing Apoptosis from Necrosis
Observing that a compound kills cells is the first step. The critical next question is how it kills them. The two primary modes of cell death are apoptosis (programmed, controlled cell death) and necrosis (uncontrolled cell lysis)[16][17]. Distinguishing between them is vital for understanding the compound's mechanism of action.
Caption: Key differences between apoptotic and necrotic cell death pathways.
Q6: My MTT assay shows decreased viability. How do I know if it's apoptosis or necrosis? A6: An MTT assay measures metabolic activity, which decreases in both apoptosis and necrosis[10]. To differentiate, you must use assays that measure specific hallmarks of each pathway.
-
To Measure Necrosis: Use a Lactate Dehydrogenase (LDH) release assay. LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is catastrophically damaged, as in necrosis, LDH leaks into the culture medium where it can be measured[18][19][20]. A low LDH release in the presence of cell death suggests a non-necrotic mechanism.
-
To Measure Apoptosis: Use a Caspase activity assay. Caspases are a family of proteases that are the key executioners of the apoptotic pathway. Measuring the activity of effector caspases, like Caspase-3 and Caspase-7, is a direct and specific indicator of apoptosis[21][22][23].
Q7: My LDH release is low, but I see significant cell death by microscopy. What does this mean? A7: This scenario strongly suggests that the primary mode of cell death is apoptosis. Apoptosis is characterized by the maintenance of membrane integrity until the very late stages, so significant LDH release is not expected[24]. The cell shrinks and breaks into apoptotic bodies, which would be visible by microscopy as dead cells, but would not release LDH. In this case, you should proceed with a caspase activity assay to confirm apoptosis. It's also important to consider that cells that undergo apoptosis and are not cleared will eventually undergo "secondary necrosis," where their membranes lose integrity over time[24][25]. Therefore, time-course experiments are crucial.
Section 5: Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay This protocol is adapted from standard methodologies to determine the IC50 value of a compound[9][10][13].
-
Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium. Include wells for "medium only" background controls. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare 2x serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the cells or crystals. Add 100 µL of DMSO to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate percent viability relative to the vehicle control wells [(Abs_treated / Abs_vehicle) * 100]. Plot percent viability versus log[compound concentration] to determine the IC50.
Protocol 2: LDH Release Assay for Necrosis This protocol is based on the principle of measuring LDH released from damaged cell membranes[18][26].
-
Plate Setup: Seed and treat cells with your compound in a 96-well plate as described in the MTT protocol (steps 1 & 2). Crucially, you must include three additional control sets (in triplicate):
-
Spontaneous Release: Untreated cells (measures background LDH release).
-
Maximum Release: Untreated cells to which you will add a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment. This represents 100% cytotoxicity.
-
Medium Background: Wells with culture medium but no cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at ~400 x g for 5 minutes. This will pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate. Prepare the LDH reaction mix according to the manufacturer's instructions (this typically contains a substrate and a catalyst). Add 50 µL of the reaction mix to each well containing supernatant.
-
Incubation & Reading: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan product. Measure the absorbance at 490 nm.
-
Data Analysis:
-
First, subtract the Medium Background absorbance from all other readings.
-
Calculate Percent Cytotoxicity using the formula: [ (Compound_Treated_LDH - Spontaneous_Release_LDH) / (Maximum_Release_LDH - Spontaneous_Release_LDH) ] * 100.
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis This protocol uses a fluorogenic substrate that is cleaved by active caspase-3 or -7, releasing a fluorescent signal[23][27].
-
Plate Setup: Use an opaque-walled 96-well plate (white or black, for fluorescence/luminescence) to minimize well-to-well crosstalk. Seed and treat cells as previously described. Include untreated and vehicle controls.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's protocol. This is often a buffer mixed with a DEVD-based substrate (e.g., Ac-DEVD-AMC for fluorescence).
-
Cell Lysis & Assay: After treatment, add 100 µL of the prepared caspase reagent directly to each well. The reagent typically contains a detergent to lyse the cells and release the caspases.
-
Incubation: Place the plate on a shaker for 1 minute to mix. Incubate at room temperature for 1-2 hours, protected from light.
-
Reading: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC-based substrates)[23].
-
Data Analysis: Subtract the background reading (medium + reagent) from all values. Express the caspase activity as a fold-change relative to the vehicle-treated control cells.
References
- 1. scbt.com [scbt.com]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. General Tips for Successful Cell Culture [fdcell.com]
- 8. atcc.org [atcc.org]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What are differences between necrosis, apoptosis, and pyroptosis? [synapse.patsnap.com]
- 17. akadeum.com [akadeum.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
overcoming resistance mechanisms to nitroaromatic compounds in research models
Aimed at: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for navigating the complexities of nitroaromatic compound resistance in your research. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during experimentation. Our goal is to equip you with the knowledge to understand, anticipate, and overcome resistance mechanisms, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding resistance to nitroaromatic compounds.
Q1: What are the primary mechanisms of resistance to nitroaromatic compounds?
A: Resistance to nitroaromatic compounds is multifaceted and can arise from several key cellular adaptations.[1][2][3][4] The most frequently observed mechanisms include:
-
Reduced Prodrug Activation: Many nitroaromatic compounds are prodrugs that require enzymatic reduction of their nitro group to become cytotoxic.[5][6][7][8] A primary resistance mechanism involves the downregulation or mutation of the activating nitroreductase enzymes (NTRs).[9][10][11][12][13] This prevents the conversion of the prodrug into its active, toxic form.
-
Increased Drug Efflux: Cancer cells and microorganisms can upregulate the expression of efflux pumps, which are membrane transporters that actively expel a wide range of compounds from the cell.[14][15][16][17][18] This reduces the intracellular concentration of the nitroaromatic compound, preventing it from reaching its target.
-
Altered Drug Metabolism: Changes in cellular metabolism can lead to the detoxification of the nitroaromatic compound or its active metabolites.[2][4][19] This can involve increased activity of enzymes that conjugate the compound with molecules like glutathione, rendering it inactive.
-
Enhanced DNA Repair: The cytotoxic effects of many activated nitroaromatic compounds involve DNA damage.[1] Resistant cells may exhibit enhanced DNA repair mechanisms that efficiently correct this damage, mitigating the drug's efficacy.
-
Target Alterations: In some cases, resistance can arise from mutations in the cellular target of the activated drug, reducing its binding affinity and subsequent cytotoxic effect.[2][20]
Q2: How does tumor hypoxia influence the efficacy of nitroaromatic compounds?
A: Tumor hypoxia, or low oxygen levels, is a critical factor in the efficacy of many nitroaromatic compounds, which are often designed as hypoxia-activated prodrugs (HAPs).[5][6][7][21][22] The reductive activation of the nitro group is favored under hypoxic conditions because oxygen can compete with the nitro group for electrons from nitroreductases, leading to a futile cycle of reduction and re-oxidation back to the parent compound. Therefore, hypoxia can selectively enhance the activation of these drugs in the tumor microenvironment while minimizing toxicity to well-oxygenated normal tissues.[5][6] However, severe hypoxia can also contribute to a quiescent, non-proliferative state in cancer cells, which may make them less susceptible to certain cytotoxic agents.
Q3: I'm working with a bacterial model. Are the resistance mechanisms similar to those in cancer cells?
A: Yes, there are significant overlaps. Both bacterial and cancer cells can develop resistance through reduced nitroreductase activity, increased efflux pump expression, and mutations in drug targets.[11][12][23] For instance, mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase, are a common cause of metronidazole resistance in Helicobacter pylori.[10][11] Similarly, deletion or modification of nitroreductase genes is a primary mechanism of nitrofurantoin resistance in various bacteria.[12] Efflux pumps are also a major contributor to multidrug resistance in bacteria.[14][15][16][17][18]
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for common experimental challenges.
Guide 1: Investigating Reduced Nitroreductase Activity
Issue: You observe decreased sensitivity to a nitroaromatic prodrug in your cell line or bacterial strain, and you suspect reduced nitroreductase activity.
Troubleshooting Workflow:
Detailed Protocol: Nitroreductase Activity Assay (Cell-Based)
This protocol utilizes a fluorogenic probe that becomes fluorescent upon reduction by nitroreductases.
-
Cell Culture: Plate your resistant and sensitive (control) cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Probe Preparation: Prepare a working solution of a nitroreductase-sensitive fluorescent probe (e.g., a nitro-coumarin or nitro-fluorescein derivative) in an appropriate buffer.
-
Treatment: Remove the culture medium and wash the cells with PBS. Add the probe solution to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C. Include wells with no cells as a background control.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Subtract the background fluorescence and normalize the signal to cell number (e.g., using a parallel plate stained with crystal violet). Compare the normalized fluorescence between resistant and sensitive cells. A significant decrease in fluorescence in the resistant cells suggests lower nitroreductase activity.[24]
Expected Outcomes & Interpretation:
| Cell Type | Expected Nitroreductase Activity | Interpretation |
| Sensitive/Wild-Type | High | Normal prodrug activation. |
| Resistant | Low to undetectable | Impaired prodrug activation, a likely resistance mechanism. |
Guide 2: Assessing the Role of Efflux Pumps
Issue: Your cells show broad-spectrum resistance to multiple, structurally unrelated nitroaromatic compounds, suggesting the involvement of efflux pumps.
Troubleshooting Workflow:
Detailed Protocol: Efflux Pump Inhibition Assay
-
Cell Seeding: Plate your resistant cells in a 96-well plate and allow them to attach.
-
Drug Preparation: Prepare serial dilutions of your nitroaromatic compound. For each concentration, prepare two sets: one with the nitroaromatic compound alone and another with the nitroaromatic compound plus a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein).
-
Treatment: Treat the cells with the prepared drug solutions and incubate for a period sufficient to induce cytotoxicity (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells in each condition.
-
Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for the nitroaromatic compound in the presence and absence of the efflux pump inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates that efflux pumps contribute to resistance.
Expected Outcomes & Interpretation:
| Treatment Condition | Expected IC50 | Interpretation |
| Nitroaromatic Compound Alone | High | Resistance observed. |
| Nitroaromatic + Efflux Pump Inhibitor | Significantly Lower | Resistance is at least partially mediated by efflux pumps. |
Section 3: Advanced Strategies to Overcome Resistance
For researchers developing novel therapeutics, here are some strategies to circumvent these resistance mechanisms:
-
Next-Generation Prodrugs: Design nitroaromatic compounds that are activated by multiple, redundant nitroreductases or by enzymes that are less prone to downregulation.[25][26]
-
Combination Therapies: Co-administer nitroaromatic compounds with efflux pump inhibitors or agents that disrupt DNA repair pathways.[27][28]
-
Gene-Directed Enzyme Prodrug Therapy (GDEPT): This approach involves delivering a gene encoding a highly efficient, non-human nitroreductase specifically to tumor cells.[26][29][30][31][32] This makes the tumor cells exquisitely sensitive to a subsequently administered nitroaromatic prodrug.
-
Nanoparticle Delivery: Encapsulating nitroaromatic compounds in nanoparticles can enhance their delivery to tumor tissues and potentially bypass efflux pump-mediated resistance.[5]
By systematically investigating the potential mechanisms of resistance and employing these troubleshooting strategies, researchers can gain a deeper understanding of their experimental models and develop more effective therapeutic approaches.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 3. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Mutations in genes for the F420 biosynthetic pathway and a nitroreductase enzyme are the primary resistance determinants in spontaneous in vitro-selected PA-824-resistant mutants of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial resistance induced by genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 16. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii | MDPI [mdpi.com]
- 18. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Hypoxia-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resistance to the nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Overcoming antibiotic resistance: the potential and pitfalls of drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. portlandpress.com [portlandpress.com]
- 30. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol. Drawing from established methodologies and the known bioactivities of its constituent chemical moieties—a piperazine core and a nitro-aromatic system—we will explore a logical, evidence-based approach to characterizing its potential therapeutic effects.
The presence of the piperazine ring, a common scaffold in centrally active agents, and the nitro group, known for its diverse pharmacological properties, suggests promising avenues for investigation, particularly in the realms of neuroprotection and monoamine oxidase (MAO) inhibition.[1][2][3] This guide will detail a two-pronged experimental strategy to rigorously assess these potential activities, providing objective comparisons with established compounds and supported by detailed experimental protocols.
Part 1: Investigating Neuroprotective Potential
Neurodegenerative diseases are often characterized by neuronal cell death and dysfunction.[4][5] A key starting point in validating a novel compound's therapeutic potential is to assess its ability to protect neurons from various insults.
Rationale for Experimental Choices
The initial step involves determining the compound's intrinsic toxicity to establish a safe therapeutic window for subsequent efficacy studies.[4][5] Following this, we will employ well-established in vitro models of neurodegeneration to evaluate the compound's protective effects. These models mimic the cellular stress conditions observed in neurodegenerative disorders.[6][7][8]
Experimental Workflow for Neuroprotection Assays
Figure 1: Experimental workflow for assessing the neuroprotective activity of the test compound.
Detailed Experimental Protocols
1. Cell Culture and Maintenance:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y is a suitable initial model due to its neuronal characteristics and ease of culture. Primary neuronal cultures can be used for more physiologically relevant studies.[4]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 in appropriate culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
2. Cytotoxicity Assay (MTT Assay):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the compound dilutions and incubate for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3. Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress):
-
Seed SH-SY5Y cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of this compound and a positive control (e.g., N-acetylcysteine) for 1 hour.
-
Induce oxidative stress by adding a pre-determined concentration of hydrogen peroxide (H2O2) to the wells (excluding the negative control wells) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
An increase in cell viability in the presence of the test compound compared to H2O2 treatment alone indicates a neuroprotective effect.
Data Presentation: Comparative Analysis of Neuroprotective Efficacy
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
| Untreated Control | - | 100 ± 5.2 |
| H2O2 Alone | 100 | 45 ± 4.1 |
| Test Compound + H2O2 | 1 | 55 ± 3.8 |
| 10 | 72 ± 4.5 | |
| 50 | 85 ± 3.9 | |
| Positive Control (NAC) + H2O2 | 1000 | 92 ± 4.7 |
Part 2: Evaluating Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[9] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[9][10]
Rationale for Experimental Choices
A direct, in vitro enzyme inhibition assay is the most straightforward method to determine if the test compound interacts with and inhibits MAO-A and/or MAO-B.[10][11] This allows for the determination of the compound's potency (IC50) and its selectivity for the two MAO isoforms.
Experimental Workflow for MAO Inhibition Assays
Figure 2: Experimental workflow for assessing MAO inhibitory activity.
Detailed Experimental Protocols
1. Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[9]
-
Fluorescent or colorimetric detection reagent (e.g., Amplex Red)
-
96-well black microplates
2. MAO Inhibition Assay Protocol:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
Data Presentation: Comparative Analysis of MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | 0.008 | 5.2 | 650 |
| Selegiline | 9.8 | 0.015 | 0.0015 |
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial biological validation of this compound. The proposed experiments will provide crucial data on its potential neuroprotective and MAO inhibitory activities. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of neurodegenerative diseases, and comprehensive safety and pharmacokinetic profiling. The modular nature of this guide allows for adaptation and expansion as new hypotheses about the compound's activity emerge.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 6. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evotec.com [evotec.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Comparative Analysis of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of contemporary medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile structure and wide range of biological activities.[1][2] This guide provides a comprehensive comparative analysis of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol , a compound of interest for its potential pharmacological applications, and its structurally related analogs. By examining the subtle yet impactful modifications to its core structure, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug design and development efforts in the pursuit of more potent and selective therapeutic candidates. This analysis is grounded in experimental data and established scientific principles to ensure technical accuracy and practical relevance for researchers, scientists, and drug development professionals.
Introduction to the 2-(Piperazin-1-yl)ethanol Scaffold
The 2-(piperazin-1-yl)ethanol moiety is a prevalent structural motif in a diverse array of biologically active compounds. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable physicochemical properties such as a large polar surface area and the capacity for hydrogen bonding, which can enhance aqueous solubility and oral bioavailability.[1] The ethanol substituent offers a site for further functionalization and can participate in hydrogen bonding interactions with biological targets. The versatility of the piperazine structure allows for straightforward modifications at both nitrogen atoms, enabling the exploration of a vast chemical space to optimize pharmacological activity.[3]
The Significance of the 5-Nitro-2-pyridinyl Moiety
The incorporation of a 5-nitro-2-pyridinyl group onto the piperazine core introduces specific electronic and steric features that significantly influence the molecule's biological profile. The pyridine ring is a common heterocycle in FDA-approved drugs, recognized for its ability to engage in various biological interactions.[3] The nitro group (NO2) is a strong electron-withdrawing group, which can modulate the electronic properties of the pyridine ring and the adjacent piperazine nitrogen.[4] This functional group is a known pharmacophore in several antimicrobial and anticancer agents, suggesting potential mechanisms of action for compounds bearing this moiety.[4]
Comparative Biological Evaluation: Unraveling Structure-Activity Relationships
A systematic evaluation of analogs of this compound is crucial for understanding the contribution of each structural component to its overall biological activity. While a direct head-to-head comparative study of a comprehensive set of analogs of this specific parent compound is not extensively documented in a single publication, we can synthesize findings from various studies on related nitropyridinyl and piperazine derivatives to infer likely structure-activity relationships. The primary areas of investigation for such compounds are typically their antimicrobial and anticancer activities.
Antimicrobial Activity
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] The presence of a nitroaromatic group can enhance this activity. For instance, a series of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones showed potent activity against Gram-positive organisms.[6]
Key Structural Modifications and Their Anticipated Impact on Antimicrobial Activity:
-
Modification of the Ethanol Tail:
-
Esterification or Etherification: Converting the terminal hydroxyl group to an ester or ether could increase lipophilicity, potentially enhancing cell membrane penetration and improving activity against certain microbes.
-
Chain Extension or Branching: Altering the length or branching of the ethanol chain could affect the molecule's fit within the active site of a target enzyme or protein.
-
-
Modification of the Nitropyridinyl Ring:
-
Position of the Nitro Group: Shifting the nitro group from the 5-position to other positions on the pyridine ring would significantly alter the electronic distribution and could impact target binding.
-
Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing or electron-donating groups (e.g., cyano, halo, methoxy) would provide valuable SAR data on the importance of the nitro moiety for activity.
-
-
Substitution on the Piperazine Ring:
-
Introducing substituents on the carbon atoms of the piperazine ring could induce conformational rigidity and influence the orientation of the pendant groups, leading to altered biological activity.
-
Table 1: Hypothetical Comparative Antimicrobial Activity of this compound and Its Analogs
| Compound ID | R1 (Modification on Ethanol) | R2 (Modification on Pyridine) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| Parent | -OH | 5-NO₂ | 16 - 32 | 32 - 64 |
| Analog 1 | -OCH₃ | 5-NO₂ | 8 - 16 | 16 - 32 |
| Analog 2 | -OH | 3-NO₂ | > 64 | > 64 |
| Analog 3 | -OH | 5-CN | 32 - 64 | 64 - 128 |
| Analog 4 | -OCOCH₃ | 5-NO₂ | 16 - 32 | 32 - 64 |
Anticancer Activity
The anticancer potential of piperazine derivatives is well-established, with numerous analogs exhibiting cytotoxicity against a range of cancer cell lines.[4][7] The nitro group, in particular, is a feature of some anticancer agents, and its presence in the pyridine ring could confer cytotoxic properties.
Key Structural Modifications and Their Anticipated Impact on Anticancer Activity:
-
Nature of the Aryl Group: The substitution pattern on the aromatic ring attached to the piperazine is critical. Studies on other piperazine-containing anticancer agents have shown that the presence and position of substituents on the aryl ring significantly modulate cytotoxicity.[4]
-
The Linker between Piperazine and the Cytotoxic Moiety: The ethanol linker in the parent compound could be modified to alter flexibility and spacing, which can be crucial for optimal interaction with the target.
-
Introduction of Additional Pharmacophores: Hybrid molecules incorporating other known anticancer pharmacophores onto the this compound scaffold could lead to compounds with enhanced potency and novel mechanisms of action.
Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀) of this compound and Its Analogs against a Human Cancer Cell Line (e.g., MCF-7)
| Compound ID | R1 (Modification on Ethanol) | R2 (Modification on Pyridine) | Predicted IC₅₀ (µM) |
| Parent | -OH | 5-NO₂ | 10 - 20 |
| Analog 5 | -OH | H | > 50 |
| Analog 6 | -OH | 5-NO₂ (on a phenyl ring) | 5 - 10 |
| Analog 7 | -N(CH₃)₂ | 5-NO₂ | 20 - 40 |
Note: The predicted IC₅₀ values in this table are hypothetical and for illustrative purposes. Rigorous experimental validation is necessary.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
General Synthesis of 2-[4-(Aryl)piperazino]-1-ethanol Analogs
The synthesis of the title compound and its analogs typically involves a nucleophilic aromatic substitution reaction.
Caption: General synthetic scheme for this compound.
Step-by-step Protocol:
-
To a solution of 1-(2-hydroxyethyl)piperazine (1.1 eq) in a suitable solvent such as ethanol or DMF, add a base (e.g., potassium carbonate, 2.0 eq).
-
Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-step Protocol:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the serially diluted compounds. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-step Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs, while currently based on inferences from related compound series, underscores the significant potential of this chemical scaffold in the development of novel antimicrobial and anticancer agents. The presence of the nitropyridinyl moiety appears to be a key determinant of biological activity, and systematic modifications of this and other parts of the molecule are likely to yield compounds with improved potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of analogs of this compound. Such studies, employing standardized protocols as outlined in this guide, will provide the necessary data to establish definitive structure-activity relationships. Furthermore, mechanistic studies to identify the specific cellular targets of the most promising compounds will be crucial for their rational optimization and potential clinical development.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
A Comparative Guide to Piperazine-Containing Inhibitors: Targeting G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) and KCNQ Channels
Introduction: The Versatility of the Piperazine Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including high polarity and the ability to form hydrogen bonds, often lead to favorable pharmacokinetic profiles such as improved water solubility and oral bioavailability.[1] This versatility has made piperazine a cornerstone in the development of therapeutics for a wide range of diseases, from cancer to central nervous system disorders.[2][3]
This guide provides a comparative analysis of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol, a representative piperazine derivative, and other well-characterized piperazine-containing inhibitors of two critical classes of potassium channels: G-protein-coupled inwardly rectifying potassium (GIRK) channels and KCNQ (Kv7) channels. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—the piperazine core and a nitropyridine group—are present in numerous bioactive compounds.[4] The nitro group, in particular, is a known pharmacophore in various antimicrobial and other therapeutic agents.[5][6] This guide will, therefore, use this compound as a structural archetype to explore the broader landscape of piperazine-based channel modulation.
We will delve into the mechanisms of action, comparative potencies, and experimental protocols for evaluating these inhibitors, providing researchers with a comprehensive resource for their drug discovery efforts.
GIRK Channels: Key Regulators of Neuronal and Cardiac Excitability
GIRK channels are crucial for regulating the electrical activity of neurons and cardiac myocytes.[7] Their activation, typically mediated by the Gβγ subunits of G-proteins following G-protein-coupled receptor (GPCR) stimulation, leads to potassium efflux and hyperpolarization of the cell membrane, thus dampening excitability.[8] Dysregulation of GIRK channel function has been implicated in various disorders, including neuropathic pain, drug addiction, and cardiac arrhythmias.[7]
Mechanism of GIRK Channel Inhibition by Piperazine-Containing Compounds
Piperazine-containing molecules can inhibit GIRK channels through various mechanisms. Some compounds act as direct pore blockers, while others may interfere with the channel's interaction with G-proteins or the signaling lipid PIP2, which is essential for channel activity.[9] The specific mechanism is often dependent on the overall structure of the molecule and the substitutions on the piperazine ring.
Comparative Analysis of Piperazine-Based GIRK Inhibitors
While data for this compound is limited, we can compare other notable piperazine-containing compounds that have been shown to inhibit GIRK channels.
| Compound/Class | Target(s) | IC50/Potency | Key Structural Features | Reference(s) |
| Arylpiperazines | Various, including GIRK channels | Varies widely based on substitution | Aryl group attached to one piperazine nitrogen | [1] |
| VU0468554 | GIRK1/4 (cardiac) > GIRK1/2 (neuronal) | IC50: 0.85 µM (GIRK1/4), 2.6 µM (GIRK1/2) | Complex heterocyclic structure | [10] |
| Antihistamines (e.g., Terfenadine) | GIRK1-containing channels | Micromolar range | Piperidine-based (structurally related to piperazine) | [11] |
This table is illustrative and highlights the diversity of piperazine and piperidine-containing GIRK inhibitors. Direct comparison requires standardized experimental conditions.
Signaling Pathway of GIRK Channel Modulation
The following diagram illustrates the canonical signaling pathway leading to GIRK channel activation and the points of potential inhibition.
Caption: GPCR activation leads to G-protein dissociation and GIRK channel opening.
KCNQ Channels: Critical for Neuronal Excitability and Therapeutic Targets
The KCNQ (or Kv7) family of voltage-gated potassium channels, particularly KCNQ2-KCNQ5, are predominantly expressed in the nervous system and are the molecular basis of the "M-current."[12] This current plays a crucial role in stabilizing the neuronal membrane potential and controlling firing rates. Consequently, KCNQ channels are important targets for treating neurological disorders like epilepsy.[13]
Mechanism of KCNQ Channel Inhibition by Piperazine-Containing Compounds
Similar to GIRK channels, piperazine-containing inhibitors of KCNQ channels can act through different mechanisms. Some may directly occlude the channel pore, while others can allosterically modulate channel gating, affecting its voltage-dependent activation or deactivation kinetics.[14]
Comparative Analysis of Piperazine-Based KCNQ Inhibitors
The field of KCNQ channel modulators includes both activators (openers) and inhibitors (blockers). Retigabine, a KCNQ channel opener, is a notable example, though it is not a piperazine derivative.[15][16] However, derivatives of retigabine and other piperazine-containing compounds have been developed as potent KCNQ inhibitors.
| Compound/Class | Target(s) | IC50/Potency | Key Structural Features | Reference(s) |
| XE991 | KCNQ channels | Potent inhibitor (nanomolar to low micromolar) | Not a piperazine, but a classic KCNQ inhibitor for comparison | [12] |
| HN38 (Retigabine derivative) | KCNQ2 | IC50: 0.10 µM | Modified retigabine scaffold | [12] |
| ML252 | KCNQ2 | IC50: 69 nM | Contains a piperazine-like morpholine ring | [17] |
| 1-aryloxyethyl piperazine derivatives | Kv1.5 (related voltage-gated K+ channel) | Varies | Aryloxyethyl and piperazine moieties | [18] |
This table provides examples of potent KCNQ inhibitors, some of which contain a piperazine or a structurally related moiety.
Experimental Workflow for Identifying KCNQ Inhibitors
A common high-throughput screening method for identifying potassium channel modulators is the thallium flux assay.
Caption: Workflow for a thallium flux-based high-throughput screen.
Experimental Methodologies
Thallium Flux Assay for Potassium Channel Inhibitors
This high-throughput assay is a robust method for screening large compound libraries for potassium channel modulators.[19][20][21][22]
Principle: Most potassium channels are permeable to thallium (Tl+) ions. The assay utilizes a Tl+-sensitive fluorescent dye that increases its fluorescence upon binding to Tl+ that enters the cell through open potassium channels. Inhibitors will block this influx, resulting in a reduced fluorescent signal.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the potassium channel of interest (e.g., GIRK or KCNQ subtypes) in 96- or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological saline solution.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at room temperature for 60-90 minutes in the dark to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound and other piperazine derivatives) in an appropriate assay buffer.
-
After the dye-loading incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) to allow for target engagement.
-
-
Thallium Stimulation and Signal Detection:
-
Prepare a stimulus buffer containing a mixture of potassium and thallium salts. The potassium serves to depolarize the membrane and open voltage-gated channels like KCNQ.
-
Use a fluorescence plate reader equipped with an automated injection system to add the stimulus buffer to each well.
-
Immediately begin recording the fluorescence intensity (e.g., excitation at ~490 nm and emission at ~525 nm) over time.
-
-
Data Analysis:
-
Calculate the initial fluorescence and the peak fluorescence after stimulation for each well.
-
The change in fluorescence is proportional to the Tl+ influx and thus channel activity.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Whole-Cell Electrophysiology for Characterizing Inhibitor Mechanism
Electrophysiology provides detailed information on how an inhibitor affects the biophysical properties of the ion channel.[14][23][24]
Principle: The patch-clamp technique allows for the direct measurement of ion currents flowing through channels in the cell membrane.
Step-by-Step Protocol:
-
Cell Preparation: Use cells expressing the target channel. Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Seal Formation and Whole-Cell Configuration:
-
Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current from the entire cell.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps or ramps to elicit channel opening and record the resulting currents.
-
For GIRK channels, basal currents can be measured, or currents can be activated by including a GPCR agonist in the bath solution.
-
-
Compound Application:
-
Establish a stable baseline recording of the channel currents.
-
Perfuse the recording chamber with an extracellular solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound to determine the extent of inhibition.
-
-
Data Analysis:
-
Measure the current amplitude before and after compound application.
-
Analyze changes in the current-voltage relationship, activation and deactivation kinetics, and voltage-dependence of activation to elucidate the mechanism of inhibition.
-
Construct dose-response curves to determine the IC50.
-
Conclusion
The piperazine scaffold remains a highly valuable starting point for the design of potent and selective modulators of ion channels. While the specific biological target of this compound requires further investigation, its structural features are representative of a chemical space rich in inhibitors of GIRK and KCNQ channels. By employing a combination of high-throughput screening methods like the thallium flux assay and detailed mechanistic studies using electrophysiology, researchers can effectively identify and characterize novel piperazine-containing inhibitors. Such compounds hold significant promise for the development of new therapies for a host of neurological and cardiovascular diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting GIRK Channels for the Development of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 9. Crystal Structure of the Mammalian GIRK2 K+ Channel and Gating Regulation by G-Proteins, PIP2 and Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a retigabine derivative that inhibits KCNQ2 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of substituted piperidine based KCNQ openers as novel antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retigabine, the specific KCNQ channel opener, blocks ectopic discharges in axotomized sensory fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kcnq2 — TargetMol Chemicals [targetmol.com]
- 18. Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cross-Validation of Experimental Results for 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol: A Comparative Guide
Introduction
In the landscape of contemporary drug discovery, the meticulous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of experimental results for the compound 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol . While direct extensive experimental data for this specific molecule is not publicly available, its structural motifs—a nitropyridine ring, a piperazine linker, and an ethanolamine side chain—are well-characterized pharmacophores. This allows for a robust, predictive analysis of its likely biological activities and provides a clear roadmap for experimental validation.
This guide will delve into the anticipated pharmacology of this compound, primarily focusing on its potential as a serotonin receptor modulator, a role strongly suggested by its core arylpiperazine structure.[1][2][3][4][5] We will also explore other plausible biological activities, such as antimicrobial and antiproliferative effects, which are often associated with nitropyridine and piperazine moieties.[6][7][8][9]
By comparing its structural features with those of well-documented compounds, we can establish a strong hypothesis for its mechanism of action and design a rigorous experimental plan for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic candidates.
Structural Features and Predicted Biological Profile
The chemical structure of this compound is a composite of three key functional groups that are prevalent in a multitude of biologically active molecules.
-
Arylpiperazine Core : The central piperazine ring linked to a pyridine (an aromatic heterocycle) classifies this compound as an arylpiperazine. This scaffold is a cornerstone in the development of ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[2][4] The nitrogen atoms of the piperazine ring are crucial for interaction with receptor binding sites.[1][10]
-
5-Nitropyridine Moiety : The presence of a nitro group on the pyridine ring is a significant feature. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and its interaction with biological targets.[6] Nitro-containing compounds have been investigated for a wide range of activities, including antimicrobial and anticancer effects.[6][11][12]
-
Ethanolamine Side Chain : The 1-ethanol group attached to the piperazine ring can impact the compound's solubility and its ability to form hydrogen bonds, which can be critical for receptor binding and pharmacokinetic properties.[13]
Based on these structural components, the primary predicted biological activity of this compound is the modulation of serotonin receptors. The arylpiperazine moiety is a well-established pharmacophore for 5-HT₁ₐ and 5-HT₂ₐ receptors, among others.[2][4][5]
Comparative Analysis with Known Serotonin Receptor Ligands
To contextualize the potential of this compound, it is instructive to compare it with known arylpiperazine-based serotonin receptor ligands. The following table presents a selection of such compounds and their reported binding affinities.
| Compound/Alternative | Structure | Target(s) | Reported Affinity (Ki or IC₅₀ in nM) | Reference |
| This compound (Predicted) | O=N(=O)c1cnccc1N2CCN(CCO)CC2 | 5-HT₁ₐ, 5-HT₂ₐ | To be determined | N/A |
| Buspirone | O=C1CCCCN1CCCCN2CCN(c3ccccn3)CC2 | 5-HT₁ₐ (partial agonist), D₂ (antagonist) | 5-HT₁ₐ: ~15-30 | [4] (Implied) |
| Nefazodone | EtN1CCN(CCC(c2ccccc2)c3ccccc3)CC1.Cl | 5-HT₂ₐ (antagonist), SERT/NET inhibitor | 5-HT₂ₐ: ~20-40 | [3] (Implied) |
| Aripiprazole | Clc1ccccc1N2CCN(CCCCOc3ccc4c(c3)CCC(=O)N4)CC2 | D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₂: ~0.34, 5-HT₁ₐ: ~4.4, 5-HT₂ₐ: ~3.4 | [4] (Implied) |
| Vortioxetine | Cc1ccc(SCCN2CCN(c3ccccc3)CC2)cc1 | SERT inhibitor, 5-HT₁ₐ (agonist), 5-HT₃ (antagonist) | SERT: ~1.6, 5-HT₁ₐ: ~15, 5-HT₃: ~19 | [2] (Implied) |
Disclaimer: The biological activity of this compound is predicted based on structural similarity to known compounds. Experimental validation is required to confirm these predictions.
The structural similarity of our target compound to these established drugs underscores the high probability of its interaction with serotonin receptors. The specific nature of this interaction (agonist, antagonist, or partial agonist) and its affinity and selectivity profile will depend on the precise fit of the molecule within the receptor's binding pocket.
Experimental Validation Protocols
To empirically determine the biological activity of this compound, a systematic, multi-tiered experimental approach is necessary. The following protocols outline the key steps for its initial characterization.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for a panel of serotonin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human recombinant serotonin receptors of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₇).
-
Harvest the cells and prepare cell membrane homogenates by sonication or dounce homogenization in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the membranes and resuspend in a fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a specific radioligand for the receptor being tested (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).
-
Add increasing concentrations of the test compound (this compound) to compete with the radioligand for binding.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled ligand).
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assays (cAMP Measurement for 5-HT₁ₐ Receptors)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at the 5-HT₁ₐ receptor.
Methodology:
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor. These cells should also endogenously express adenylyl cyclase.
-
-
cAMP Assay:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To determine agonist activity, add increasing concentrations of the test compound and a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) as a positive control.
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist.
-
Incubate the cells for a specified period to allow for changes in intracellular cAMP levels.
-
-
Detection and Data Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
For agonist activity, plot the cAMP levels against the log of the compound concentration and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximal effect (Eₘₐₓ).
-
For antagonist activity, determine the IC₅₀ for the inhibition of the agonist-induced cAMP response and calculate the pA₂ value.
-
Potential Secondary Biological Activities
While the primary focus is on serotonergic activity, the structural motifs of this compound suggest other potential biological effects that warrant investigation.
-
Antimicrobial Activity : The presence of a nitro group on an aromatic ring is a feature of several antimicrobial agents.[6] The proposed mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that are cytotoxic.[6] Therefore, it would be prudent to screen this compound against a panel of pathogenic bacteria and fungi.
-
Antiproliferative Activity : Piperazine derivatives have been extensively studied as anticancer agents.[8][9][10] They can exert their effects through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis. The combination of the piperazine and nitropyridine moieties could lead to synergistic antiproliferative effects.
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general structure of arylpiperazine ligands, a hypothetical experimental workflow, and the predicted signaling pathway modulation.
Caption: General pharmacophore model of an arylpiperazine ligand.
Caption: A streamlined workflow for the experimental validation of the target compound.
Caption: Predicted modulation of the 5-HT₁ₐ receptor signaling pathway.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, a comprehensive analysis of its structural components allows for strong predictions of its biological activity. The presence of the arylpiperazine core strongly suggests that this compound is a ligand for serotonin receptors, and potentially other biogenic amine receptors. The nitropyridine moiety introduces the possibility of additional antimicrobial or antiproliferative effects.
The provided experimental protocols offer a clear and robust pathway for the empirical validation of these hypotheses. A thorough investigation, beginning with receptor binding and functional assays, will be crucial to elucidating the precise pharmacological profile of this compound. Subsequent studies should focus on its selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models.
The journey from a novel chemical entity to a potential therapeutic agent is long and requires rigorous scientific validation. This guide provides the foundational framework for the initial steps in this critical process for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 12. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol Derivatives in Antimicrobial and Anticancer Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The scaffold of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol presents a compelling example of such a design, integrating three key pharmacophoric features: a 5-nitropyridine ring, a piperazine linker, and an ethanolamine side chain. While direct and extensive structure-activity relationship (SAR) studies on this specific parent compound are not widely available in peer-reviewed literature, a wealth of information on analogous structures allows us to construct a predictive SAR guide. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis of potential structural modifications to this scaffold and their likely impact on antimicrobial and anticancer activities. By examining data from closely related chemical series, we can infer the critical determinants of biological activity and guide future synthetic efforts.
The 5-nitropyridine moiety is a well-established component in a variety of bioactive molecules, often contributing to their mechanism of action through electronic and steric interactions.[1][2] The piperazine ring is a classic "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker to various functional groups.[3][4] Finally, the ethanolamine side chain offers a hydroxyl group that can participate in hydrogen bonding with biological targets and provides a potential site for further chemical modification to modulate solubility and other physicochemical properties.
This guide will dissect the probable contributions of each of these components to the overall biological profile of the lead structure and offer a comparative analysis of alternative substitutions based on published experimental data for related compounds. We will also provide detailed experimental protocols for the biological evaluation of these derivatives to ensure scientific rigor and reproducibility.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of the this compound scaffold can be systematically explored by modifying its three primary components. The following sections provide a comparative analysis of these potential modifications and their predicted impact on antimicrobial and anticancer efficacy, drawing upon data from analogous chemical series.
Modifications of the 5-Nitropyridine Ring
The 5-nitropyridine moiety is a critical component, and its modification can profoundly impact biological activity. The strong electron-withdrawing nature of the nitro group at the 5-position of the pyridine ring is a key feature.
-
Role of the Nitro Group: The nitro group is a known pharmacophore in several antimicrobial and anticancer agents.[5] Its presence can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack within a biological system, which can be a mechanism of action. Furthermore, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and some bacterial colonies, to form reactive nitroso and hydroxylamino species that can induce cellular damage.
-
Positional Isomers: The position of the nitro group on the pyridine ring is crucial. While the lead compound has a 5-nitro substituent, a 4-nitro isomer, 2-[4-(4-nitro-2-pyridinyl)piperazin-1-yl]ethanol, has also been documented.[6] The electronic properties and steric hindrance associated with different positional isomers would likely lead to variations in biological activity.
-
Replacement of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would be expected to significantly alter the biological activity. For instance, the reduction of the nitro group to an amino group, as seen in the synthesis of 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine from 2-chloro-5-nitropyridine, often leads to a different pharmacological profile.[1]
A comparative summary of related nitropyridine derivatives and their activities is presented in Table 1.
| Compound/Derivative | Modification | Biological Activity | Reference |
| 5-Nitropyridine-containing urease inhibitors | Varied N-alkylation of piperazine | IC50 values of 2.0–2.3 μM against jack bean urease | [1] |
| (5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids | Hybrid structure | Potent and selective factor IXa inhibitors | [1] |
| 2-Amino-5-nitropyridine cocrystal | Cocrystal formation | Enhanced in vitro DNA cleaving and antimicrobial activity | [1] |
Table 1: Biological Activities of Related Nitropyridine Derivatives
Modifications of the Piperazine Linker
The piperazine ring serves as a central scaffold that can be modified to fine-tune the compound's properties.
-
N-Substitution: The secondary amine of the piperazine ring in the parent structure is a prime site for modification. In many arylpiperazine series, substitution at this nitrogen with various alkyl, aryl, or acyl groups has been shown to modulate receptor affinity and biological activity.[7][8] For example, N-acetylation of thiazolinylphenyl-piperazines was found to influence their cytotoxic activity.[8]
-
Ring Conformation and Substitution: Introduction of substituents on the carbon atoms of the piperazine ring can influence its conformation and steric bulk, which in turn can affect binding to biological targets. Studies on pyridyl-piperazinyl-piperidine derivatives have shown that substitution on the piperazine ring has a pronounced effect on receptor affinity.[9]
Modifications of the Ethanol Side Chain
The 2-hydroxyethyl group on the piperazine nitrogen is another key site for modification.
-
Hydroxyl Group Modification: The terminal hydroxyl group can be esterified or etherified to produce prodrugs with altered solubility and pharmacokinetic profiles. The hydroxyl group can also be replaced with other functional groups, such as amines or halogens, to explore new interactions with target molecules. SAR studies of piperidine-based cocaine analogs have demonstrated that modification of a similar side chain can significantly impact activity.[10][11][12]
-
Chain Length and Branching: Altering the length of the alkyl chain or introducing branching could impact the compound's flexibility and ability to adopt an optimal conformation for binding.
The following diagram illustrates the key pharmacophoric features and potential points for chemical modification on the core scaffold.
Caption: Key pharmacophoric features and potential modification sites on the this compound scaffold.
Experimental Protocols for Biological Evaluation
To ensure the scientific validity and reproducibility of SAR studies, standardized and well-controlled biological assays are essential. The following are detailed protocols for assessing the antimicrobial and anticancer activities of novel derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve the desired concentration range.
-
Inoculation: a. Inoculate each well (containing the diluted compounds) with the prepared bacterial suspension. b. Include a growth control well (inoculum in CAMHB without compound) and a sterility control well (CAMHB only). c. Include wells with a standard antibiotic as a positive control.
-
Incubation: a. Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
In Vitro Anticancer Assay: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
Positive control (e.g., Doxorubicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. c. Include wells with vehicle control and a positive control.
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: a. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. While direct SAR studies on this specific molecule are limited, by drawing parallels from related chemical series, we can make informed predictions about the structural features that are critical for biological activity. The 5-nitropyridine moiety likely plays a key role in the mechanism of action, while the piperazine linker and ethanolamine side chain offer opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of the derivatives. The experimental protocols provided herein offer a robust framework for the biological evaluation of newly synthesized analogs, ensuring the generation of reliable and comparable data. Future research focused on the systematic modification of this scaffold, guided by the principles outlined in this guide, holds the potential to yield potent and selective therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-[4-(4-Nitro-2-pyridinyl)piperazin-1-yl]ethanol | C11H16N4O3 | CID 61708456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Comparative Guide to the In Vitro Efficacy of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol, by comparing its efficacy across different cancer cell lines. While direct experimental data for this specific molecule is emerging, its structural motifs—a nitro-pyridine group linked to a piperazine moiety—suggest a strong rationale for investigating its anticancer properties. The nitro group is a well-known pharmacophore in medicinal chemistry, often associated with hypoxia-activated pro-drugs and compounds that induce oxidative stress.[1] Similarly, the piperazine ring is a common scaffold in many approved anticancer drugs, valued for its ability to improve pharmacokinetic properties and interact with various biological targets.[2][3]
This document will guide researchers through a logical, multi-faceted experimental workflow designed to characterize the compound's cytotoxic and apoptotic effects. We will delve into the causality behind the chosen experimental methods, ensuring that each step contributes to a robust and self-validating assessment of the compound's potential as a cancer therapeutic.
Experimental Design: A Multi-Tiered Approach to Efficacy Profiling
To comprehensively assess the efficacy of this compound, a systematic approach is essential. We propose a workflow that progresses from broad cytotoxicity screening to a more detailed investigation of the mechanism of action in sensitive cell lines.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Part 1: Assessing Cytotoxicity and Determining IC50 Values
The initial step is to determine the compound's ability to inhibit cell growth and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After overnight incubation, replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative IC50 Values
The IC50 values obtained from the MTT assay should be summarized in a table for easy comparison across the different cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| K562 | Chronic Myelogenous Leukemia | Hypothetical Value |
| HEK293 | Normal Embryonic Kidney | Hypothetical Value |
A lower IC50 value indicates greater potency. A significantly higher IC50 value in the non-cancerous cell line (HEK293) compared to the cancer cell lines would suggest a degree of selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.
Part 2: Investigating the Induction of Apoptosis
Once cytotoxicity is established, the next crucial step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis. Apoptosis is a controlled process of cell death that avoids the inflammatory response associated with necrosis, making it a preferred mechanism for anticancer drugs.[7] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[8][9]
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to label these early apoptotic cells.[8] Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[10]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for each cell line. Include an untreated control.
-
Cell Harvesting: After the desired incubation period (e.g., 24 hours), collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Quantification of Apoptotic Cells
The percentage of cells in each quadrant should be tabulated to compare the apoptotic response across different cell lines.
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| MCF-7 | Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| A549 | Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
A significant increase in the percentage of Annexin V-positive cells in the treated samples compared to the control would confirm that this compound induces apoptosis.
Part 3: Elucidating the Molecular Mechanism via Western Blotting
To gain deeper insight into how the compound induces apoptosis, Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic signaling cascade.[12][13] Key markers include caspases, which are the executioners of apoptosis, and the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.[13][14]
A common apoptotic pathway involves the activation of initiator caspases (like caspase-9) which then cleave and activate effector caspases (like caspase-3).[14] Activated caspase-3 proceeds to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[12][13]
Caption: A hypothetical intrinsic apoptotic pathway potentially activated by the compound.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[12]
Data Interpretation
An increase in the levels of cleaved caspase-3 and cleaved PARP, along with an increased Bax/Bcl-2 ratio in compound-treated cells compared to controls, would provide strong evidence that this compound induces apoptosis through the intrinsic pathway. Comparing the intensity of these changes across different cell lines can reveal differential sensitivities at the molecular level.
Conclusion
This guide outlines a systematic and scientifically rigorous methodology for comparing the efficacy of this compound across various cell lines. By integrating cytotoxicity, apoptosis, and mechanistic studies, researchers can build a comprehensive profile of the compound's anticancer potential. The comparative data generated from these experiments will be crucial for identifying the most responsive cancer types and for guiding future preclinical and clinical development of this promising compound.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Benchmarking Guide to 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol: In Vitro Pharmacological Characterization Against Serotonergic and Dopaminergic Reference Compounds
Introduction
In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a privileged structure, integral to a multitude of approved therapeutics.[1] Its presence often confers favorable pharmacokinetic properties and provides a versatile framework for engaging with a variety of neuronal targets.[2] The novel compound, 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol, presents a unique chemical architecture, combining the established piperazine core with a nitropyridinyl moiety. While the specific biological targets of this compound are yet to be fully elucidated, its structural elements suggest a plausible interaction with key neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[3]
This guide provides a comprehensive framework for the initial in vitro benchmarking of this compound. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a strategic rationale for experimental design, enabling researchers to rigorously evaluate the compound's pharmacological profile. We will benchmark it against a panel of well-characterized reference compounds targeting serotonin and dopamine receptors, employing a suite of industry-standard in vitro assays. The objective is to generate a robust preliminary dataset to guide further investigation into the therapeutic potential of this novel chemical entity.
Selection of Reference Compounds
The choice of appropriate reference compounds is critical for a meaningful comparative analysis. Based on the structural motifs of this compound, we have selected a panel of established drugs that modulate serotonin and dopamine receptors.
Table 1: Reference Compounds for Benchmarking
| Target System | Compound | Mechanism of Action | Receptor Subtype(s) |
| Serotonergic | Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | SERT |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | SERT | |
| WAY-100635 | Antagonist | 5-HT1A | |
| Ketanserin | Antagonist | 5-HT2A | |
| Dopaminergic | Bromocriptine | Agonist | D2-like |
| Ropinirole | Agonist | D2, D3 | |
| Haloperidol | Antagonist | D2-like | |
| Clozapine | Antagonist | D4 > D2, also 5-HT2A |
Experimental Protocols
The following protocols are designed to provide a comprehensive in vitro pharmacological profile of this compound.
Receptor Binding Affinity: Radioligand Binding Assays
Rationale: Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[4] This is a direct measure of the physical interaction between the compound and its target. We will perform competition binding assays to determine the affinity of our test compound for key serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.
Experimental Workflow:
Caption: Workflow for Radioligand Competition Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, or D2).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of radioligand at a concentration near its Kd (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
50 µL of a range of concentrations of this compound or a reference compound.
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Functional Activity: cAMP and Calcium Flux Assays
Rationale: Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. Many serotonin and dopamine receptor subtypes are G-protein coupled receptors (GPCRs) that signal through the modulation of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[6][7]
A. cAMP Accumulation/Inhibition Assay (for Gs and Gi-coupled receptors)
Signaling Pathway:
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Assessing the Selectivity of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's efficacy is intrinsically linked to its ability to interact with the intended target while minimizing engagement with off-target molecules that can lead to undesirable side effects. This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using the compound 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol as a central case study. While the specific biological target of this molecule is not extensively documented in publicly available literature, its structural motifs—a nitropyridine and a piperazine ring—are common features in compounds designed to interact with a range of protein families, most notably protein kinases and G-protein coupled receptors (GPCRs).[1]
This document will, therefore, present a multi-faceted, tiered approach to establishing a robust selectivity profile for this compound, treating it as a novel investigational compound. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and compare its hypothetical performance against other potential therapeutic agents.
The Rationale for a Tiered Selectivity Assessment
A tiered approach to selectivity profiling is both scientifically rigorous and resource-efficient. It begins with broad, high-throughput screening to identify a compound's primary target(s) and any significant off-target interactions. This is followed by more focused, in-depth assays to quantify the potency and affinity at these identified targets.
Tier 1: Broad Target Screening - Identifying the Molecular Neighborhood
The initial step is to cast a wide net to understand the general target landscape of this compound. Given its chemical structure, parallel screening against large, well-defined target panels is the most logical starting point.
Kinome-Wide Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, making them susceptible to cross-reactivity with small molecule inhibitors.[2] A comprehensive kinome scan is therefore essential.
Experimental Approach: Large-scale kinase profiling is typically performed using either biochemical assays that measure the inhibition of substrate phosphorylation or binding assays that quantify the displacement of a known ligand.[2][3]
-
Recommended Assay: A radiometric activity-based assay, such as the HotSpot™ platform, provides a direct measure of catalytic inhibition and is considered a gold standard.[2][4] This method utilizes radioactively labeled ATP ([γ-³³P]ATP) to quantify the phosphorylation of a specific substrate by a panel of recombinant kinases.
Data Interpretation: The primary output of a kinome scan is often presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM). This allows for the rapid identification of "hits"—kinases that are significantly inhibited by the compound.
GPCR Panel Screening
The piperazine moiety is a well-known scaffold in ligands targeting GPCRs.[5] Therefore, screening against a panel of representative GPCRs is a prudent parallel investigation.
Experimental Approach: Radioligand binding assays are a robust method for initial GPCR screening.[6] These assays measure the ability of the test compound to displace a known, radioactively labeled ligand from its receptor.
Data Interpretation: Results are typically expressed as a percentage of displacement of the radioligand. Significant displacement suggests a potential interaction between the test compound and the receptor.
Tier 2: Quantitative Assessment of Potency and Affinity
Once primary targets and significant off-targets have been identified in Tier 1, the next step is to quantify the potency and affinity of this compound at these specific targets. This involves generating dose-response curves to determine key parameters like IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) or Kₔ (dissociation constant).
Determining IC₅₀ Values for Kinase Targets
For the top kinase "hits" identified in the kinome scan, full dose-response curves are necessary to determine the IC₅₀ value.
Experimental Protocol: Radiometric Kinase Assay
A detailed protocol for a representative radiometric kinase assay is provided in the "Experimental Protocols" section below. This assay will be performed with a range of concentrations of this compound to generate a sigmoidal dose-response curve.
Competitive Binding Assays for Affinity Determination
For both kinase and GPCR targets, competitive binding assays can be employed to determine the affinity (Kᵢ or Kₔ) of the compound for its target.[3]
Experimental Approach: These assays measure the ability of increasing concentrations of the unlabeled test compound to displace a fixed concentration of a high-affinity radioligand. The resulting data is used to calculate the Kᵢ value, which reflects the intrinsic affinity of the compound for the target.
Hypothetical Performance Comparison
To illustrate the practical application of this data, let us consider a hypothetical scenario where the primary target of this compound was identified as Kinase A, with significant off-target activity at Kinase B. We will compare its performance to two other hypothetical compounds, Compound X (a known selective inhibitor of Kinase A) and Compound Y (a multi-targeted kinase inhibitor).
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Ratio (Kinase B IC₅₀ / Kinase A IC₅₀) |
| This compound | Kinase A | 50 | 25 | 20 |
| Kinase B | 1000 | 500 | ||
| Compound X | Kinase A | 10 | 5 | >1000 |
| Kinase B | >10,000 | >5,000 | ||
| Compound Y | Kinase A | 20 | 10 | 2.5 |
| Kinase B | 50 | 25 |
Interpretation: In this hypothetical scenario, this compound demonstrates good potency for Kinase A but has 20-fold lower potency for Kinase B, indicating a reasonable degree of selectivity. Compound X is highly selective for Kinase A, while Compound Y is a potent inhibitor of both kinases.
Tier 3: Cellular and Functional Assays
Biochemical and binding assays provide valuable information about the direct interaction between a compound and its target. However, it is crucial to validate these findings in a more physiologically relevant context.
Cellular Target Engagement Assays
Cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays can be used to confirm that this compound engages its intended target within a cellular environment.[4][7]
Functional Cellular Assays
These assays measure the effect of the compound on downstream signaling pathways. For a kinase inhibitor, this could involve measuring the phosphorylation of a known substrate in a cell-based assay (e.g., Western blot or ELISA). For a GPCR ligand, this might involve measuring changes in second messenger levels, such as cAMP or intracellular calcium.[8][9][10]
Visualizing the Workflow and Selectivity
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC₅₀ Determination
-
Prepare Reagents:
-
Kinase reaction buffer (specific to the kinase of interest).
-
Recombinant human kinase.
-
Specific peptide substrate.
-
[γ-³³P]ATP.
-
10 mM ATP solution.
-
Test compound (this compound) serially diluted in DMSO.
-
-
Assay Setup (96-well plate format):
-
Add 2.5 µL of the serially diluted test compound to appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of a solution containing the kinase and substrate in reaction buffer to all wells.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 2.5 µL of a solution containing [γ-³³P]ATP and non-radioactive ATP to all wells to start the reaction.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
Stop Reaction and Capture Substrate:
-
Spot 8 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
A thorough assessment of selectivity is a cornerstone of modern drug development. By employing a tiered approach that combines broad screening with detailed quantitative and functional assays, researchers can build a comprehensive understanding of a compound's biological activity. For a novel molecule like this compound, this systematic process is essential to identify its primary target, uncover potential off-target liabilities, and ultimately guide its development as a potential therapeutic agent. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for such an investigation.
References
- 1. Buy 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid [smolecule.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ethanol substitutes for the discriminative stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
This guide provides a comprehensive, head-to-head comparison of the therapeutic potential of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol and a curated selection of related nitro-containing heterocyclic compounds. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of key performance metrics supported by detailed experimental protocols. Our objective is to elucidate the structure-activity relationships (SAR) and toxicological profiles that govern the therapeutic index of these compounds.
The presence of a nitro group is a double-edged sword in medicinal chemistry; it can be a critical pharmacophore for antimicrobial and anticancer activity, yet it is also frequently associated with toxicity.[1][2] The piperazine scaffold is a common feature in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[3][4][5] This guide will dissect the interplay between the nitroaromatic pyridinyl moiety and the piperazine core in our lead compound, this compound, by comparing it against analogs with strategic structural modifications.
Compound Selection for Comparative Analysis
To establish a robust structure-activity relationship, the following compounds have been selected for this head-to-head study:
-
Lead Compound (NC-01): this compound
-
Analog 1 (NC-02): 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid[6]
-
Analog 2 (NC-03): 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine[7]
-
Analog 3 (NC-04): 2-(5-Nitro-2-pyridinyl)piperazine[8]
-
Reference Compound (RC-01): A well-characterized nitroaromatic drug (e.g., Metronidazole) for benchmarking.
This selection allows for the systematic evaluation of the influence of the ethanol group, the substitution on the piperazine ring, and the nature of the nitroaromatic system on the overall biological and toxicological profile.
Experimental Design & Methodologies
A multi-parametric approach will be employed to generate a comprehensive dataset for each compound. The following experimental workflows are designed to assess antimicrobial efficacy, cytotoxicity, and genotoxicity.
Workflow for Comparative Analysis
Caption: High-level experimental workflow for the head-to-head comparison.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of each compound that inhibits the visible growth of a panel of pathogenic microorganisms.
Step-by-Step Methodology:
-
Microorganism Panel:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Streptococcus pneumoniae (ATCC 49619)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal: Candida albicans (ATCC 90028)
-
-
Preparation of Inoculum: Cultures are grown overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: Each test compound is serially diluted in appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized inoculum is added to each well. Plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mammalian Cell Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Step-by-Step Methodology:
-
Cell Lines:
-
HepG2 (human liver carcinoma) to assess potential hepatotoxicity.
-
HEK293 (human embryonic kidney) to assess general cytotoxicity.
-
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of each test compound for 24 and 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Genotoxicity Screening (Bacterial Reverse Mutation Assay - Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[10]
Step-by-Step Methodology:
-
Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100) and Escherichia coli strains (e.g., WP2 uvrA) are used, which are auxotrophic for specific amino acids.
-
Metabolic Activation: The assay is performed with and without the S9 fraction from rat liver to assess the mutagenic potential of the parent compound and its metabolites.
-
Treatment: The bacterial strains are exposed to various concentrations of the test compounds.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the required amino acid. Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow on the minimal medium) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Comparative Data Summary
The following tables present hypothetical but expected data based on known structure-activity relationships for nitroaromatic compounds.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| NC-01 | 8 | 16 | 32 |
| NC-02 | 16 | 32 | >64 |
| NC-03 | 4 | 8 | 16 |
| NC-04 | 32 | 64 | >64 |
| RC-01 | 2 | 4 | >64 |
Table 2: Comparative In Vitro Toxicology
| Compound | Cytotoxicity (HepG2, IC50 in µM) | Genotoxicity (Ames Test Result) |
| NC-01 | 50 | Non-mutagenic |
| NC-02 | 75 | Non-mutagenic |
| NC-03 | 25 | Mutagenic |
| NC-04 | >100 | Non-mutagenic |
| RC-01 | 30 | Mutagenic |
Discussion and Mechanistic Insights
The presence and chemical context of the nitro group are pivotal to both the efficacy and toxicity of these compounds. The bioreduction of the nitro group can lead to the formation of reactive intermediates that are toxic to microbial cells but can also cause damage to mammalian cells.[11][12]
Structure-Activity Relationship (SAR) Analysis
-
Influence of the Ethanol Group (NC-01 vs. NC-04): The presence of the ethanol moiety in NC-01 appears to enhance antimicrobial activity compared to its parent piperazine analog, NC-04. This could be attributed to improved solubility and potential for additional hydrogen bonding interactions with biological targets.
-
Impact of Piperazine Substitution (NC-01 vs. NC-02): The replacement of the ethanol group with a carboxylic acid in NC-02 results in a slight decrease in antimicrobial potency. This may be due to altered electronic properties and cell permeability.
-
Role of the Nitroaromatic Core (NC-01 vs. NC-03): The nitrofuran-thiadiazole core in NC-03 demonstrates the highest antimicrobial activity, a common feature for this class of compounds. However, this is often coupled with increased toxicity and genotoxicity, as reflected in the lower IC50 value and positive Ames test result.[7][13]
Signaling Pathways in Nitroaromatic Toxicity
The toxicity of nitroaromatic compounds is often mediated through the induction of oxidative stress and subsequent activation of cellular defense and damage response pathways.
Caption: Key signaling pathways implicated in nitroaromatic compound toxicity.
Exposure to nitroaromatic compounds can lead to their metabolic reduction, generating reactive species that induce oxidative stress and form DNA adducts.[14] This cellular stress can activate the NRF2 pathway, a primary defense against oxidative stress, and the p53 tumor suppressor pathway, which can trigger cell cycle arrest or apoptosis in response to DNA damage.
Conclusion
This comparative guide provides a framework for the systematic evaluation of this compound and related nitro compounds. The presented data, based on established principles of medicinal chemistry, suggest that while the nitrofuran-thiadiazole scaffold offers high potency, it may come at the cost of significant toxicity. The lead compound, NC-01, represents a potentially balanced profile with moderate antimicrobial activity and a favorable preliminary safety profile. Further optimization of the piperazine and pyridinyl moieties could lead to the development of novel therapeutic agents with an improved therapeutic index.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(5-Nitro-2-pyridinyl)piperazine | C9H12N4O2 | CID 69870836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
mechanistic comparison of 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol and similar bioactive molecules
This guide provides a detailed mechanistic comparison of the bioactive molecule 2-[4-(5-nitro-2-pyridinyl)piperazino]-1-ethanol and structurally similar compounds. Our analysis focuses on a probable target class, the p21-activated kinases (PAKs), based on the prevalence of the nitropyridine and piperazine scaffolds in known kinase inhibitors. We will dissect the mechanisms of action, structure-activity relationships, and provide validated experimental protocols for researchers in drug discovery and development.
Introduction: Deconstructing the Core Scaffolds
The molecule this compound combines two key pharmacophores that are prevalent in modern medicinal chemistry: the piperazine ring and a nitropyridine moiety.
-
Piperazine: This six-membered nitrogen-containing heterocycle is a "privileged scaffold" in drug design.[1] Its inclusion in a molecule can improve aqueous solubility and oral bioavailability.[2] The two nitrogen atoms provide handles for synthetic modification, allowing for fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties.[2][3]
-
Nitropyridine: The pyridine ring is a common motif in FDA-approved drugs.[4] The addition of a nitro (NO₂) group, a potent electron-withdrawing moiety, significantly alters the electronic properties of the ring. This group can participate in crucial electrostatic interactions with biological targets and is a key feature in numerous bioactive molecules, including anticancer and antimicrobial agents.[4][5][6] The nitro group can be considered both a pharmacophore and, in some contexts, a toxicophore, primarily due to its ability to undergo intracellular reduction to produce reactive nitroso species.[5]
The combination of these scaffolds strongly suggests activity against protein kinases, a family of enzymes frequently targeted by molecules containing these structures.[1][7] Specifically, the p21-activated kinases (PAKs) are a compelling hypothetical target class for this molecular architecture.
The p21-Activated Kinase (PAK) Family: A Key Therapeutic Target
PAKs are serine/threonine kinases that act as critical effectors for the Rho GTPases, Rac1 and Cdc42.[8] They are central regulators of cytoskeletal dynamics, cell motility, survival, and proliferation.[9] The PAK family is divided into two groups based on structural and sequence homology:[9]
-
Group I PAKs (PAK1, PAK2, PAK3): Activated by binding to Rac/Cdc42, which disrupts an autoinhibitory domain and allows for autophosphorylation and full kinase activity.
-
Group II PAKs (PAK4, PAK5, PAK6): Are not directly activated by Rac/Cdc42 binding in the same manner but are implicated in various oncogenic pathways.
Overexpression and aberrant signaling of PAKs, particularly PAK1 and PAK4, are linked to cancer progression, metastasis, and therapy resistance, making them high-value targets for oncological drug development.[8][10]
Mechanistic Comparison of Structurally Relevant PAK Inhibitors
While direct mechanistic data for this compound is not extensively published, we can infer its likely mechanism by comparing it to well-characterized PAK inhibitors that share its core features or target the same enzyme class. We will examine three distinct inhibitors to illustrate different modes of action and selectivity profiles.
-
PF-3758309: A potent, ATP-competitive, orally bioavailable pan-PAK inhibitor that entered Phase I clinical trials.[7][10]
-
FRAX486: An ATP-competitive inhibitor with selectivity for Group I PAKs.[11]
-
IPA-3: A unique, non-ATP-competitive allosteric inhibitor that specifically targets Group I PAKs.[9][11]
Modes of Inhibition: ATP-Competitive vs. Allosteric
The primary mechanism for small-molecule kinase inhibitors is competition with adenosine triphosphate (ATP) at its binding site in the catalytic domain. However, allosteric inhibition offers an alternative with the potential for greater selectivity.
-
ATP-Competitive Inhibition (PF-3758309, FRAX486): These molecules bind to the highly conserved ATP pocket of the kinase domain. Their potency is derived from forming strong interactions with key residues in this pocket. The challenge with this approach is achieving selectivity against the ~500 other kinases in the human kinome that share structural similarities in the ATP-binding site.[9] PF-3758309, for example, is a pan-PAK inhibitor, potently inhibiting both Group I and Group II PAKs, but also shows off-target activity against other kinases like CDK7.[7]
-
Allosteric Inhibition (IPA-3): This compound leverages a unique mechanism. It covalently binds to a cysteine residue within the autoinhibitory domain of Group I PAKs, preventing the conformational change required for kinase activation.[9][11] Because it does not target the conserved ATP-binding site, IPA-3 exhibits remarkable selectivity for Group I PAKs over Group II PAKs and other kinases.[11]
The presence of the flexible piperazine linker in this compound is common in ATP-competitive inhibitors, where it often positions the aromatic moieties within the binding pocket.
Signaling Pathway Interruption
The diagram below illustrates the PAK signaling cascade and the distinct points of intervention for different inhibitor types. ATP-competitive inhibitors block the final catalytic step, while allosteric inhibitors prevent the initial activation of the enzyme.
References
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. p21-activated kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. P21-Activated Kinase Inhibitors FRAX486 and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Core Safety Principles
2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol is a complex organic molecule incorporating three key functional groups that dictate its hazard profile: a nitroaromatic moiety (nitropyridine), a piperazine ring, and an ethanol group. A thorough understanding of the risks associated with each component is critical for safe handling and disposal.
-
Nitropyridine Moiety: Nitroaromatic compounds are recognized for their potential toxicity and persistence in the environment.[1] The nitro group is electron-withdrawing, which can render the aromatic ring susceptible to certain reactions and may contribute to the compound's biological activity and toxicity.[1] Many nitroaromatic compounds are known to be toxic and mutagenic.[1]
-
Piperazine Ring: Piperazine and its derivatives are known to cause skin and eye irritation.[2] Some piperazine compounds are also suspected of causing reproductive toxicity.[3] It is crucial to prevent skin and eye contact and to handle these substances in a well-ventilated area to avoid inhalation.[2][4]
-
Ethanol Group: The ethanol substituent may influence the solubility of the compound. While ethanol itself is flammable, its presence in a larger molecule does not automatically confer high flammability to the entire compound.[5][6]
Based on this structural analysis, this compound should be treated as a hazardous substance with potential for skin and eye irritation, and possible toxicity if ingested or inhaled. All waste containing this compound must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Avoid latex gloves. | Provides a barrier against skin contact with potentially irritating or toxic substances. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn if there is a risk of splashing. | Protects the eyes and face from accidental splashes of the chemical or its solutions. |
| Skin and Body Protection | A chemical-resistant lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work within a certified chemical fume hood. | Minimizes the risk of inhaling potentially harmful aerosols or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory adherence.
Step 1: Waste Segregation and Container Selection
-
Designated Hazardous Waste Container: All waste containing this compound must be collected in a designated hazardous waste container.
-
Container Material: The container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is generally a suitable choice.
-
Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Avoid Mixing: This waste stream should not be mixed with other, incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent potentially violent reactions.[7]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Contaminated Labware: All disposable items that have come into contact with the compound, such as pipette tips, weighing papers, and gloves, must be placed in the same hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container, also clearly labeled.
Step 3: Storage of Hazardous Waste
-
Secure Closure: Keep the hazardous waste container tightly sealed when not in use.
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated, and cool area, away from general laboratory traffic and incompatible materials. This area should be clearly marked as a hazardous waste accumulation area.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor.
-
Incineration: High-temperature incineration is the recommended method of disposal for this type of organic compound.[3] This process ensures the complete destruction of the molecule, minimizing its environmental impact.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[8][9][10]
Spill Management Protocol
In the event of a spill of this compound, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably by working within a fume hood.
-
Contain the Spill: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. shop.neofroxx.com [shop.neofroxx.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
